molecular formula C15H22O3 B091254 Ethyl 3-(1-adamantyl)-3-oxopropanoate CAS No. 19386-06-2

Ethyl 3-(1-adamantyl)-3-oxopropanoate

Cat. No.: B091254
CAS No.: 19386-06-2
M. Wt: 250.33 g/mol
InChI Key: FOISHGXCIBGQJU-UHFFFAOYSA-N
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Description

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a high-value chemical building block that incorporates the robust, diamond-like adamantane structure. This rigid, lipophilic cage structure is highly sought after in medicinal chemistry and materials science for its ability to confer significant stability and influence the pharmacokinetic properties of lead compounds . The compound's key functional groups, a ketone and an ester, provide versatile handles for further synthetic manipulation, enabling researchers to construct more complex molecular architectures. The adamantane moiety is a privileged structure in drug design, known to enhance lipophilicity, membrane penetration, and metabolic resistance . This makes derivatives of this ester of particular interest for developing active pharmaceutical ingredients (APIs). Notable adamantane-containing drugs include amantadine and memantine, used in antiviral and neurological therapies, respectively, as well as the diabetes medication saxagliptin and the topical acne treatment adapalene . Beyond pharmaceuticals, the unique three-dimensional structure of adamantane makes it a valuable component in catalyst design, the development of nanomaterials, and the creation of supramolecular assemblies, where it can act as a guest molecule in host-guest complexes . As such, this compound serves as a critical intermediate for researchers exploring new chemical spaces in the synthesis of innovative drugs and advanced functional materials. This product is intended for professional laboratory research and development purposes only.

Properties

IUPAC Name

ethyl 3-(1-adamantyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISHGXCIBGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172997
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
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Molecular Weight

250.33 g/mol
Source PubChem
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CAS No.

19386-06-2
Record name Ethyl 3-(adamant-1-yl)-3-oxopropionate
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Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
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Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
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Record name Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a functionalized adamantane derivative. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a significant pharmacophore in medicinal chemistry. Its incorporation into molecular structures can enhance therapeutic efficacy by influencing properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and discusses the potential biological context of adamantane-containing compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
CAS Number 19386-06-2
Appearance Liquid[1]
Boiling Point 108-110 °C at 0.06 mmHg[1]
Density 1.037 g/mL at 25 °C[1]
Refractive Index n20/D 1.499[1]
pKa (estimated for α-hydrogen) ~11[2]
Solubility Data not available. Expected to be soluble in common organic solvents.
Melting Point Data not available. Assumed to be low as it exists as a liquid at room temperature.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction. Below is a representative protocol.

Reaction:

Adamantane-1-carboxylic acid ethyl ester + Ethyl acetate → this compound + Ethanol

Materials:

  • Adamantane-1-carboxylic acid ethyl ester

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide in anhydrous diethyl ether, cooled in an ice bath, a solution of adamantane-1-carboxylic acid ethyl ester and ethyl acetate in anhydrous diethyl ether is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, the methylene protons adjacent to the carbonyl groups, and the ethyl ester protons. The adamantyl protons typically appear as broad multiplets in the region of 1.7-2.1 ppm. The methylene protons (α-protons) would likely appear as a singlet around 3.4-3.6 ppm. The ethyl group would show a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and ester, the carbons of the adamantyl cage, the methylene carbon between the carbonyls, and the carbons of the ethyl group. The carbonyl carbons are expected in the downfield region (160-210 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹. C-H stretching and bending vibrations for the adamantyl and ethyl groups would also be present.

Mass Spectrometry (MS):

Mass spectral analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the adamantyl cage.

Biological Activity and Signaling Pathways of Adamantane Derivatives

While specific biological activities for this compound have not been extensively reported, the adamantane scaffold is present in several clinically approved drugs with well-defined mechanisms of action.

Antiviral Activity of Amantadine: A Case Study

Amantadine, an amino derivative of adamantane, is an antiviral drug that was used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton channel of the virus.[3]

Below is a diagram illustrating the antiviral signaling pathway targeted by amantadine.

antiviral_pathway cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2_channel M2 Proton Channel Uncoating Viral RNA Release (Uncoating) Endosome->Uncoating Acidification (H+ influx) Cytoplasm Cytoplasm Uncoating->Cytoplasm Replication Amantadine Amantadine Amantadine->M2_channel Blocks

Caption: Antiviral mechanism of Amantadine against Influenza A virus.

This pathway highlights how amantadine blocks the M2 proton channel, preventing the acidification of the endosome, which is a critical step for the uncoating and release of viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[3]

Experimental and Synthetic Workflow

The following diagram illustrates a general workflow from the synthesis of this compound to its potential application as a synthetic intermediate.

workflow Start Starting Materials (Adamantane derivative, Ethyl acetate) Synthesis Claisen Condensation Start->Synthesis Purification Purification (Distillation/Chromatography) Synthesis->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization Intermediate Use as Synthetic Intermediate Product->Intermediate Derivatives Synthesis of Novel Adamantane Derivatives Intermediate->Derivatives BioAssay Biological Activity Screening Derivatives->BioAssay

Caption: General workflow for the synthesis and potential application of the title compound.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of novel adamantane-containing molecules. While detailed experimental data for some of its physicochemical properties and its specific biological activities are not yet fully documented in publicly available literature, its structural features suggest significant potential for applications in medicinal chemistry. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further research into its biological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the limited availability of public experimental spectral data for this specific compound (CAS No. 19386-06-2), this guide presents predicted spectral data based on the analysis of analogous adamantane-containing molecules and ethyl esters. Additionally, this guide outlines a plausible synthetic route and standard experimental protocols for NMR data acquisition, intended to aid researchers in the synthesis, characterization, and utilization of this compound in drug development and other scientific endeavors.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the known spectral data of adamantane derivatives and ethyl propanoate analogues. The numbering of the atoms in the molecule for the purpose of these tables is illustrated in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a1.20 - 1.30Triplet3H~7.1
H-b4.10 - 4.20Quartet2H~7.1
H-c3.40 - 3.50Singlet2H-
H-d (δ)1.70 - 1.80Broad Singlet6H-
H-e (β)2.00 - 2.10Broad Singlet6H-
H-f (γ)1.90 - 2.00Broad Singlet3H-

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

CarbonPredicted Chemical Shift (δ, ppm)
C-114.0 - 14.5
C-261.0 - 62.0
C-3167.0 - 168.0
C-445.0 - 46.0
C-5208.0 - 210.0
C-6 (α)41.0 - 42.0
C-7 (δ)36.0 - 37.0
C-8 (β)28.0 - 29.0
C-9 (γ)38.0 - 39.0

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Claisen condensation of 1-adamantyl methyl ketone with diethyl carbonate.

Materials:

  • 1-Adamantyl methyl ketone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) and anhydrous diethyl ether.

  • To the stirred suspension, add a solution of 1-adamantyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then add diethyl carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1 M HCl solution until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For 1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For 13C NMR, acquire a proton-decoupled spectrum to obtain single peaks for each carbon environment. A longer relaxation delay and a greater number of scans will be necessary compared to the 1H NMR experiment.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the analysis of the NMR spectra.

Synthesis_Pathway 1-Adamantyl methyl ketone 1-Adamantyl methyl ketone This compound This compound 1-Adamantyl methyl ketone->this compound 1. NaH, Diethyl ether 2. Diethyl carbonate 3. Reflux

Caption: Synthetic pathway for this compound.

NMR_Analysis_Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis Chemical Shift Chemical Shift Integration Integration Chemical Shift->Integration DEPT (optional) DEPT (optional) Chemical Shift->DEPT (optional) Multiplicity Multiplicity Integration->Multiplicity Coupling Constants Coupling Constants Multiplicity->Coupling Constants Structure Confirmation Structure Confirmation Coupling Constants->Structure Confirmation Final Structure Elucidation Final Structure Elucidation Structure Confirmation->Final Structure Elucidation Number of Signals Number of Signals Number of Signals->Chemical Shift Structure Confirmation_C Structure Confirmation_C DEPT (optional)->Structure Confirmation_C Structure Confirmation_C->Final Structure Elucidation Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition 1D 1H Spectrum 1D 1H Spectrum Data Acquisition->1D 1H Spectrum 1D 13C Spectrum 1D 13C Spectrum Data Acquisition->1D 13C Spectrum 1D 1H Spectrum->Chemical Shift 1D 13C Spectrum->Number of Signals

Caption: Workflow for NMR spectral analysis and structure elucidation.

Mass Spectrometry of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) data for Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established fragmentation principles of structurally related molecules, namely adamantane derivatives and β-keto esters, to construct a theoretical fragmentation pathway. This document offers valuable insights for the identification and structural elucidation of this and similar adamantane-containing compounds in complex matrices. All quantitative data is presented in clear tabular formats, and a detailed, generalized experimental protocol for mass spectrometry analysis is provided. A conceptual fragmentation pathway is visualized using the DOT language.

Introduction

This compound (C15H22O3, Molecular Weight: 250.34 g/mol ) is a chemical compound incorporating the bulky, rigid adamantane cage structure linked to a β-keto ester functional group. The unique physicochemical properties imparted by the adamantyl moiety make it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such novel compounds. Understanding the fragmentation behavior of this compound under electron ionization is essential for its unambiguous identification in various experimental settings.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound under electron ionization (EI) conditions. The prediction is based on the known fragmentation patterns of adamantyl ketones and ethyl esters of β-keto acids.

m/z (Predicted) Proposed Fragment Ion Formula Notes
250[M]•+[C15H22O3]•+Molecular Ion
205[M - C2H5O]•+[C13H17O2]•+Loss of the ethoxy radical from the ester group.
177[M - C2H5OCO]•+[C12H17O]•+Loss of the ethoxycarbonyl radical.
163[Ad-C=O]+[C11H15O]+Adamantyl acylium ion, a characteristic fragment.
135[Ad]+[C10H15]+Adamantyl cation, often the base peak for 1-substituted adamantanes due to its high stability.[1]
88[CH3COCH2CO]+[C4H4O2]+Fragment corresponding to the ethyl acetoacetate acylium ion, resulting from cleavage of the adamantyl-carbonyl bond.
43[CH3CO]+[C2H3O]+Acetyl cation, a common fragment from β-keto esters.

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to initiate several key fragmentation cascades. The rigid adamantane cage and the reactive β-keto ester functionality will dictate the primary cleavage events.

A significant fragmentation pathway is the α-cleavage at the adamantyl-carbonyl bond, leading to the formation of the highly stable adamantyl cation (m/z 135 ) and a neutral ketene derivative. The adamantyl cation is a characteristic and often the most abundant fragment in the mass spectra of 1-substituted adamantanes.[1]

Another prominent fragmentation route involves cleavages within the β-keto ester moiety. This includes the loss of the ethoxy group to form an acylium ion, as well as McLafferty-type rearrangements if sterically feasible, although the bulky adamantyl group might hinder this. Alpha-cleavage between the carbonyl groups is also a probable event.

G cluster_main Predicted EI-MS Fragmentation of this compound cluster_path1 Adamantane Fragmentation cluster_path2 β-Keto Ester Fragmentation mol This compound [M]•+ m/z 250 frag1 Adamantyl Cation [C10H15]+ m/z 135 mol->frag1 - C5H7O3• frag2 Adamantyl Acylium Ion [C11H15O]+ m/z 163 mol->frag2 - C4H7O2• frag3 [M - C2H5O]•+ m/z 205 mol->frag3 - •OC2H5 frag4 [M - C2H5OCO]•+ m/z 177 mol->frag4 - •COOC2H5

Predicted fragmentation of this compound.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general methodology for obtaining the electron ionization mass spectrum of a solid organic compound like this compound is provided below.

Instrumentation:

  • A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer can be utilized.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 1 mg/mL.

  • For GC-MS analysis, inject 1 µL of the solution into the GC inlet.

  • For direct insertion probe analysis, apply a small amount of the solid sample or a few microliters of the concentrated solution to the probe tip and evaporate the solvent.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1-2 scans/second

  • GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

  • GC Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Data Analysis:

The acquired mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can then be compared to the predicted data in this guide and to mass spectral libraries for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound under electron ionization. The predicted fragmentation data and pathways, derived from the established principles of mass spectrometry for related structural motifs, offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science. The provided experimental protocol serves as a practical starting point for the analysis of this and similar adamantane-containing compounds. Experimental verification of these predictions is encouraged to further refine our understanding of the fragmentation dynamics of this class of molecules.

References

Infrared Spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and analytical chemistry in the characterization of this and structurally related compounds.

Introduction to the Infrared Spectrum of this compound

This compound is a β-keto ester featuring a bulky, rigid adamantyl group. Its infrared spectrum is characterized by the vibrational modes of its constituent functional groups: the ester, the ketone, and the adamantane cage.

The presence of the β-keto ester functionality is expected to result in two distinct carbonyl (C=O) stretching absorptions, a characteristic feature of this class of compounds. The adamantyl moiety will contribute a series of complex C-H and C-C stretching and bending vibrations, which are typical for such caged hydrocarbon systems.

Predicted Infrared Absorption Data

While a definitive, experimentally-derived spectrum is not publicly available, the expected IR absorption bands for this compound can be predicted based on the known characteristic frequencies of its functional groups. The following table summarizes the anticipated significant peaks.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 2920StrongAsymmetric C-H StretchAdamantyl CH₂
~ 2850StrongSymmetric C-H StretchAdamantyl CH₂
~ 1745StrongC=O StretchEster
~ 1715StrongC=O StretchKetone
~ 1450MediumCH₂ ScissoringAdamantyl
~ 1350MediumCH₂ WaggingAdamantyl
1300 - 1000Strong, BroadC-O StretchEster

Experimental Protocol for Infrared Spectral Acquisition

The following protocol provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample such as this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Spatula

  • Infrared lamp or oven for drying

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder under an infrared lamp or in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can interfere with the spectrum.

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Mixing: Add the sample and KBr to the agate mortar and grind them together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be translucent and free of cracks.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The acquired spectrum should be baseline corrected and, if necessary, smoothed.

Visualization of Key Processes

The following diagrams illustrate the logical workflow of the experimental and analytical process for the infrared spectroscopy of this compound.

experimental_workflow Experimental Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process interpret Interpret Spectrum (Peak Assignment) process->interpret report Generate Report interpret->report

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway IR Absorption and Molecular Vibration cluster_vibrations Molecular Vibrations IR_Source Infrared Radiation Source Sample This compound IR_Source->Sample Detector Detector Sample->Detector CO_stretch C=O Stretching Sample->CO_stretch CH_stretch C-H Stretching Sample->CH_stretch CC_stretch C-C Stretching Sample->CC_stretch Bending Bending Vibrations Sample->Bending Spectrum Infrared Spectrum Detector->Spectrum

Caption: Relationship between IR absorption and molecular vibrations.

Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl 3-(1-adamantyl)-3-oxopropanoate

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug development. The document details its chemical properties, plausible synthetic routes, and potential biological significance, drawing upon the established pharmacological profile of adamantane derivatives and β-keto esters.

Chemical and Physical Properties

This compound is an organic compound featuring a bulky, lipophilic adamantane cage attached to a β-keto ester functional group. This unique combination of a rigid, three-dimensional hydrocarbon scaffold and a reactive keto-ester moiety makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

PropertyValueSource
CAS Number 19386-06-2[1]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.34 g/mol
Boiling Point 135-136 °C at 10 mmHg
Melting Point 49-51 °C
Appearance Solid

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly the chemistry of adamantane and β-keto esters.

Proposed Synthetic Pathway: Acylation of a Malonic Ester Derivative

A common and effective method for the synthesis of β-keto esters is the acylation of a malonate derivative followed by decarboxylation. In this case, the synthesis would likely proceed via the reaction of an adamantane-based acylating agent with a suitable malonic ester derivative.

Overall Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Adamantane_acid Adamantane-1-carboxylic acid Adamantane_acyl_chloride Adamantane-1-carbonyl chloride Adamantane_acid->Adamantane_acyl_chloride Step 1: Acyl Chloride Formation Thionyl_chloride Thionyl Chloride (SOCl₂) Ethyl_malonate Diethyl malonate or Ethyl hydrogen malonate Acylated_malonate Acylated Malonate Intermediate Ethyl_malonate->Acylated_malonate Adamantane_acyl_chloride->Acylated_malonate Step 2: Acylation Final_Product This compound Acylated_malonate->Final_Product Step 3: Decarboxylation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • To a solution of adamantane-1-carboxylic acid in an inert solvent such as toluene, add thionyl chloride (SOCl₂) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude adamantane-1-carbonyl chloride, which can be purified by distillation or used directly in the next step.[2]

Step 2 & 3: Acylation and Decarboxylation

  • Prepare a solution of the magnesium salt of ethyl hydrogen malonate in an anhydrous solvent like diethyl ether.

  • To this solution, add the adamantane-1-carbonyl chloride dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is then quenched with a dilute acid.

  • The resulting acylated malonate is not isolated but is directly subjected to decarboxylation by heating the acidic aqueous solution.

  • After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or distillation under reduced pressure, to yield this compound.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR - Signals for the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). - A singlet for the methylene group between the carbonyls around 3.4 ppm. - A complex multiplet for the adamantyl protons in the region of 1.6-2.1 ppm.
¹³C NMR - Carbonyl carbons of the keto and ester groups in the range of 165-205 ppm. - Methylene carbon between the carbonyls around 50 ppm. - Ethyl group carbons around 14 ppm (CH₃) and 61 ppm (CH₂). - Adamantyl carbons in the range of 28-45 ppm.
IR (Infrared) - Strong C=O stretching vibrations for the ketone and ester groups, likely appearing as two distinct peaks in the range of 1710-1750 cm⁻¹. - C-H stretching and bending vibrations for the adamantyl and ethyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (250.34 m/z). - Characteristic fragmentation patterns including the loss of the ethoxy group and fragmentation of the adamantyl cage.

Potential Biological Activity and Applications in Drug Development

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[3][4][5] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[3][6][7]

The β-keto ester functionality is a versatile synthon in the synthesis of a wide variety of heterocyclic compounds, many of which possess biological activity. For instance, β-keto esters are precursors to pyrimidines, pyrazoles, and other important heterocyclic systems.

Given these characteristics, this compound is a promising starting material for the synthesis of novel drug candidates. Its adamantane group can anchor the molecule to biological targets, while the β-keto ester moiety can be chemically modified to introduce diverse functionalities and build complex molecular architectures.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, its derivatives could potentially interact with various biological targets. The adamantane core is known to interact with ion channels and enzymes. For example, amantadine and memantine, both adamantane derivatives, target viral ion channels and NMDA receptors, respectively.[3]

Potential_Drug_Development_Workflow Start This compound Modification Chemical Modification (e.g., Heterocycle Formation) Start->Modification Library Library of Adamantane Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

In-Depth Technical Guide: Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2). This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering a consolidated source of key information. Due to the limited publicly available data on the specific biological activity and detailed experimental protocols for this compound, this guide focuses on its fundamental chemical and physical characteristics.

Chemical Structure and Properties

This compound is an organic compound featuring a bulky, lipophilic adamantyl cage attached to a β-keto ester functional group. The rigid, three-dimensional nature of the adamantane moiety is a key feature in many biologically active molecules.[1][2]

Structure:

Caption: Chemical structure of this compound.

Identifiers
IdentifierValue
CAS Number 19386-06-2
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name This compound[3]
InChI 1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3
InChIKey FOISHGXCIBGQJU-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
EC Number 243-011-8
MDL Number MFCD00074741
Physicochemical Properties
PropertyValueSource(s)
Physical Form Liquid
Boiling Point 108-110 °C at 0.06 mmHg
Density 1.037 g/mL at 25 °C
Refractive Index n20/D 1.499

Synthesis and Purification

A plausible synthetic workflow is outlined below:

G Adamantyl_ketone Adamantyl methyl ketone Intermediate Enolate Intermediate Adamantyl_ketone->Intermediate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Intermediate Diethyl_carbonate Diethyl carbonate Product This compound Diethyl_carbonate->Product Intermediate->Product Nucleophilic Acyl Substitution Product->Product Purification Acid_workup Acidic Workup

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or diethyl ether).

  • Enolate Formation: Adamantyl methyl ketone, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified period to ensure complete formation of the enolate.

  • Acylation: Diethyl carbonate is added dropwise to the reaction mixture. The reaction is then typically heated to reflux and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol), followed by an acidic workup with a dilute aqueous acid solution (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

Purification

Purification of the crude product would likely involve one or a combination of the following standard laboratory techniques:

  • Column Chromatography: Given the nonpolar nature of the adamantane group, silica gel column chromatography using a gradient of nonpolar to moderately polar organic solvents (e.g., hexane/ethyl acetate) would be a suitable method for purification.[4][5]

  • Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system could be employed to achieve high purity.[6]

Analytical Characterization

While specific spectral data for this compound is not widely published, the following are the expected analytical characterization techniques and general spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls, and a complex set of overlapping signals in the upfield region corresponding to the protons of the adamantyl cage.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (ester and ketone), the methylene carbon between them, the carbons of the ethyl group, and the characteristic four sets of signals for the carbons of the C3v symmetric adamantyl group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and fragmentation of the adamantyl cage.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1700-1750 cm⁻¹. C-H stretching and bending vibrations of the aliphatic adamantyl and ethyl groups would also be present.

Biological Activity and Mechanism of Action

There is currently a lack of specific published data on the biological activity, mechanism of action, and involvement in signaling pathways for this compound. However, the adamantane scaffold is present in numerous approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and neurological agents.[1][2] The presence of the β-keto ester functionality also offers a site for further chemical modification to explore potential biological targets.

Given the absence of specific data, no signaling pathway diagrams can be generated for this compound at this time. Further research is required to elucidate any potential therapeutic effects and the underlying mechanisms of action of this compound.

Safety and Handling

  • Hazard Classification: This compound is classified as an irritant.[2]

  • Precautionary Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For operations that may generate aerosols or dust, a dust mask (type N95 or equivalent) is advised.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is a readily characterizable organic compound with a unique structural combination of a bulky adamantane group and a reactive β-keto ester moiety. While its fundamental physicochemical properties are documented, a significant opportunity exists for further research into its synthesis optimization, detailed analytical characterization, and, most notably, the exploration of its potential biological activities. The information provided in this guide serves as a starting point for researchers interested in leveraging the unique properties of this molecule in medicinal chemistry and materials science.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or diagnostic purposes. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

The Adamantane Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lipophilic Bullet" in Drug Design

First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly lipophilic tricyclic hydrocarbon.[1] Its cage-like structure provides a three-dimensional framework that has proven to be exceptionally valuable in medicinal chemistry. The incorporation of the adamantane moiety into drug candidates can significantly enhance their therapeutic potential by improving pharmacokinetic and pharmacodynamic profiles.[2] Often referred to as a "lipophilic bullet," the adamantane scaffold can increase a drug's bioavailability, facilitate its passage across the blood-brain barrier, and improve metabolic stability by sterically shielding vulnerable parts of the molecule from enzymatic degradation.[3][4]

The first significant therapeutic application of an adamantane derivative was the discovery of the antiviral activity of amantadine in the 1960s.[3] Since then, the adamantane core has been successfully integrated into a diverse range of therapeutics, leading to the development of approved drugs for viral infections, neurodegenerative diseases, type 2 diabetes, and cancer.[5][6] This technical guide provides a comprehensive overview of the role of adamantane derivatives in medicinal chemistry, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its broad range of therapeutic applications. This section explores the key areas where adamantane derivatives have made a significant impact.

Antiviral Agents: Targeting Viral Ion Channels

Adamantane derivatives were among the first antiviral drugs to be developed. Amantadine and its successor, rimantadine, were frontline treatments for influenza A infections for many years.[3]

Mechanism of Action: These drugs function by blocking the M2 proton channel of the influenza A virus.[7] The M2 channel is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By obstructing this channel, amantadine and rimantadine prevent the influx of protons into the viral particle, thereby inhibiting viral replication.[8][9]

M2_Inhibition cluster_endosome Endosome (Acidic Environment) cluster_adamantane Virion Influenza A Virion M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification of Virion Uncoating Viral Uncoating (vRNP release) vRNP->Uncoating Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blocks Protons H+ Protons->M2_channel Influx Replication Viral Replication Uncoating->Replication

Quantitative Data: The emergence of drug-resistant strains, primarily due to mutations in the M2 protein, has limited the clinical use of amantadine and rimantadine.[8] However, research into new adamantane-based antivirals continues. The following table summarizes the in vitro antiviral activity of some adamantane derivatives.

CompoundVirus StrainIC50 (µM)Cytotoxicity (CC50, µM) in MDCK cellsReference
AmantadineInfluenza A/H3N2>100>100[10]
RimantadineInfluenza A/H3N2>100>100[10]
Glycyl-rimantadineInfluenza A/H3N22.83>100[10]
Leucyl-rimantadineInfluenza A/H3N211.2>100[10]
Tyrosyl-rimantadineInfluenza A/H3N215.8>100[10]
Rimantadine Derivative 6Influenza A (WT M2)0.2 (EC50)>25[11]
Neuroprotective Agents: Modulating NMDA Receptors

The lipophilic nature of adamantane allows for excellent penetration of the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system. Memantine, an aminoadamantane derivative, is a cornerstone in the management of moderate-to-severe Alzheimer's disease.[12]

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In Alzheimer's disease, excessive glutamate levels lead to overstimulation of NMDA receptors, resulting in a continuous influx of Ca2+ ions and subsequent neuronal excitotoxicity.[1] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing this pathological Ca2+ influx while still allowing for normal synaptic transmission.[12][13]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_channel Ca2+ Channel (Open) NMDA_Receptor->Ca_channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Memantine Memantine Memantine->Ca_channel Blocks Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Quantitative Data:

CompoundReceptor/AssayKi (nM)IC50 (µM)Reference
MemantineNMDA Receptor-0.4 (for Aβ40 inhibition)[12]
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamideAβ40 inhibition-0.4[12]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amineAβ40 inhibition-1.8[12]
N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamideAβ40 inhibition-1.8[12]
Antidiabetic Agents: DPP-4 Inhibition

More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Vildagliptin and saxagliptin are prominent examples of dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group.[2]

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[14]

DPP4_Inhibition cluster_incretin Incretin Pathway cluster_pancreas Pancreas GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Saxagliptin Saxagliptin/ Vildagliptin Saxagliptin->DPP4 Inhibits

Quantitative Data: Clinical trials have demonstrated the efficacy of adamantane-containing DPP-4 inhibitors in managing type 2 diabetes.

DrugStudy DetailsHbA1c ReductionReference
Saxagliptin24-week, add-on to metformin and another oral agent-1.2%[15]
Vildagliptin24-week, add-on to metformin and another oral agent-1.3%[15]
Saxagliptin12-week monotherapy in newly diagnosed patients-0.70%[16]
Vildagliptin12-week monotherapy in newly diagnosed patients-0.65%[16]
Anticancer Agents: Diverse Mechanisms of Action

The adamantane moiety has been explored as a scaffold for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines. The mechanisms of action are diverse and often depend on the other functional groups attached to the adamantane core.

Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: Some adamantane derivatives act as HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[17]

  • Kinase Inhibition: Adamantane-based compounds have been designed to inhibit specific kinases, such as Aurora-A kinase, which are involved in cell division and are often overexpressed in cancer.[16][18]

  • Inhibition of Signaling Pathways: Certain adamantane derivatives have been shown to suppress tumor growth by inhibiting signaling pathways like the TLR4-MyD88-NF-κB cascade, which is implicated in inflammation and cancer progression.[19]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Adamantane_Derivative Adamantane-Based Anticancer Agent HDAC HDACs Adamantane_Derivative->HDAC Inhibits Kinases Kinases (e.g., Aurora-A) Adamantane_Derivative->Kinases Inhibits Signaling_Pathways Pro-tumorigenic Signaling Pathways Adamantane_Derivative->Signaling_Pathways Inhibits Apoptosis Apoptosis HDAC->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Signaling_Pathways->Reduced_Proliferation

Quantitative Data: The following table presents the IC50 values of some adamantane derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Adamantane-isothiourea derivative 5Hep-G2 (Hepatocellular carcinoma)7.70[20]
Adamantane-isothiourea derivative 6Hep-G2 (Hepatocellular carcinoma)3.86[20]
Adamantanyl-1,3,4-oxadiazol derivative 6aAurora-A kinase36.6[16][18]
Adamantanyl-1,3,4-oxadiazol derivative 6kAurora-A kinase38.8[16][18]
Nor-adamantane based HDAC inhibitor 66aHCT116, NCI-H461, U2510.01-0.05 (GI50)[19]
Nor-adamantane based HDAC inhibitor 66bHCT116, NCI-H461, U2510.01-0.05 (GI50)[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane derivatives.

Synthesis of Adamantane-Containing Heterocycles

Protocol for Amide Bond Formation: [1]

  • Dissolution: Dissolve the amine-containing heterocycle (e.g., 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine) in dichloromethane under a nitrogen atmosphere.

  • Base Addition: Add triethylamine to the solution.

  • Cooling: Cool the stirring solution in an ice bath.

  • Adamantane Addition: Add a solution of adamantane-1-carbonyl chloride in dichloromethane dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to proceed to completion, monitoring its progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow Start Start: Amine-containing Heterocycle & Adamantane-1-carbonyl chloride Step1 Dissolve in DCM Add Triethylamine Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Adamantane-1-carbonyl chloride dropwise Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Solvent Evaporation Step4->Step5 Step6 Column Chromatography Step5->Step6 End Purified Adamantane-Heterocycle Conjugate Step6->End

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of a compound required to inhibit viral replication by 50% (IC50).[10]

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the adamantane derivative to be tested.

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., Influenza A) in the presence of the test compound dilutions.

  • Overlay: After a period of viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing the respective compound concentrations to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death).

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Protocol:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the adamantane derivative (inhibitor) in an appropriate buffer.

  • Incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with various concentrations of the adamantane derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of substrate cleaved by the active enzyme.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

HDAC Activity/Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of histone deacetylases.

Protocol:

  • Substrate Coating: Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.

  • Enzyme and Inhibitor Addition: Add the HDAC enzyme (from nuclear extracts or purified) and various concentrations of the adamantane-based inhibitor to the wells.

  • Deacetylation Reaction: Incubate to allow the HDAC enzyme to deacetylate the substrate.

  • Detection: Add a specific antibody that recognizes the deacetylated product, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a colorimetric or fluorometric substrate for the detection enzyme.

  • Measurement: Measure the absorbance or fluorescence, which is proportional to the amount of deacetylated product and thus the HDAC activity.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The rigid adamantane cage allows for the systematic study of how modifications to its structure affect biological activity.

  • Antiviral Activity: For rimantadine analogs, the substitution at the amino group is a key determinant of antiviral potency. The addition of amino acid conjugates can significantly enhance activity against influenza A virus. For example, glycyl-rimantadine shows a much lower IC50 value compared to rimantadine itself, indicating a more potent inhibition of the virus.[10]

  • Neuroprotective Activity: In the case of aminoadamantane NMDA receptor antagonists, a primary or secondary amine is generally crucial for activity. The introduction of alkyl groups at other bridgehead positions of the adamantane cage, as seen in memantine (1-amino-3,5-dimethyladamantane), can enhance potency compared to amantadine (1-aminoadamantane).[21]

  • Enzyme Inhibition: For adamantane-based enzyme inhibitors, the adamantane moiety often serves as a lipophilic anchor that can interact with hydrophobic pockets in the enzyme's active site or allosteric sites. The precise positioning and nature of functional groups on the adamantane scaffold are critical for optimizing inhibitory activity.[22]

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases. The ability to systematically modify the adamantane core and its substituents provides a powerful platform for optimizing drug candidates and exploring novel therapeutic targets. As our understanding of disease biology deepens, the "lipophilic bullet" of adamantane is poised to hit new and increasingly complex targets in the ongoing quest for more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a key synthetic intermediate characterized by the presence of a bulky, lipophilic adamantyl cage appended to a reactive β-ketoester functionality. This unique structural combination makes it an invaluable building block in medicinal chemistry and materials science. The rigid adamantane moiety is known to enhance the pharmacological profile of molecules by increasing their lipophilicity, which can improve membrane permeability and metabolic stability, and by providing a well-defined three-dimensional structure for interaction with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic scaffolds with potential therapeutic applications.

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of adamantane-containing heterocycles. The dicarbonyl nature of the β-ketoester allows for facile condensation reactions with a range of binucleophilic reagents to construct five- and six-membered heterocyclic rings.

Synthesis of Adamantyl-Substituted Pyrazoles

Adamantyl-pyrazoles are of significant interest due to their potential antiviral and anticancer activities. The synthesis typically proceeds via the Knorr pyrazole synthesis, involving the condensation of this compound with hydrazine or its derivatives.

Synthesis of Adamantyl-Substituted Pyrimidines

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The reaction of this compound with urea, thiourea, or guanidine provides a straightforward route to adamantylated pyrimidines.

Synthesis of Adamantyl-Substituted Isoxazoles

Isoxazoles are another important class of heterocycles with diverse pharmacological applications. The reaction of this compound with hydroxylamine hydrochloride leads to the formation of adamantyl-substituted isoxazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a key pyrazolone intermediate from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-(1-adamantyl)-1H-pyrazol-5(4H)-one.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 6-(1-Adamantyl)-1H-pyrimidine-2,4-dione (Adamantyl-uracil)

This protocol details the synthesis of an adamantyl-substituted uracil derivative.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and urea (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the precipitate by filtration and wash with water and then with cold ethanol.

  • Dry the product under vacuum to yield 6-(1-adamantyl)-1H-pyrimidine-2,4-dione.

Protocol 3: Synthesis of 3-(1-Adamantyl)isoxazol-5(4H)-one

This protocol outlines the synthesis of an adamantyl-substituted isoxazolone.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Synthesis of Adamantyl-Substituted Heterocycles

Heterocycle ClassReagentsProductYield (%)Reference
PyrazoleHydrazine Hydrate3-(1-Adamantyl)-1H-pyrazol-5(4H)-oneNot specified[1]
PyrimidineUrea, NaOEt6-(1-Adamantyl)-1H-pyrimidine-2,4-dioneNot specified[2]
PyrimidineThiourea, NaOEt6-(1-Adamantyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneNot specified[2]
PyrimidineGuanidine, NaOEt2-Amino-6-(1-adamantyl)pyrimidin-4(3H)-oneNot specified[2]
IsoxazoleHydroxylamine Hydrochloride3-(1-Adamantyl)isoxazol-5(4H)-oneNot specified[1]

Table 2: Biological Activity of Selected Adamantyl-Heterocycle Derivatives

Compound ClassSpecific DerivativeBiological ActivityTarget/AssayIC₅₀/Activity MetricReference
PyrazoleEthyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylateAntiviralSmallpox vaccine virusHigh anti-smallpox activity[3]
Pyrimidine[2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamineAnticancerVarious cancer cell linesSignificant[4]
Pyrimidine[2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamineAntimicrobialVarious microbesSignificant[4]
Adamantane Derivative2,2-bis(4-aminophenyl)adamantaneAnticancerHT-29 colon cancer cells0.1 µM[5]
Adamantane Derivative2,2-bis(4-aminophenyl)adamantaneAnticancerKM-12 colon cancer cells0.01 µM[5]
Adamantane Derivative2,2-bis(4-aminophenyl)adamantaneAnticancerSF-295 CNS cancer cells0.059 µM[5]
Adamantane Derivative2,2-bis(4-aminophenyl)adamantaneAnticancerNCI/ADR-RES breast cancer cells0.079 µM[5]

Signaling Pathway and Visualization

Adamantane derivatives have been shown to modulate various signaling pathways. For instance, adamantane-linked isothiourea derivatives have been reported to suppress the growth of experimental hepatocellular carcinoma via inhibition of the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway. While not directly synthesized from this compound in the cited study, this pathway represents a relevant biological target for novel adamantane-based therapeutics.

TLR4_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex phosphorylates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB:e->NFkappaB:w Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Adamantane_Derivative Adamantane-linked Isothiourea Derivative Adamantane_Derivative->TLR4_MD2 inhibits

Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition.

References

Applications of Adamantane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic cage-like structure of adamantane has positioned it as a valuable scaffold in modern drug discovery. Its inherent lipophilicity, rigidity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This document provides detailed application notes on the use of adamantane derivatives across various therapeutic areas, complete with quantitative data for key compounds and detailed experimental protocols for their evaluation.

Antiviral Applications: Targeting Influenza A

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[3][4] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[3][4]

Mechanism of Action: M2 Proton Channel Inhibition

The M2 protein of the influenza A virus forms a homotetrameric proton channel in the viral envelope. This channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, adamantane derivatives prevent the influx of protons, thereby inhibiting the dissociation of the viral ribonucleoprotein (vRNP) complex and halting viral replication.

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_virus Influenza A Virus M2_channel M2 Proton Channel vRNP_coated vRNP (Coated) M2_channel->vRNP_coated Acidification H_ion_in H+ H_ion_in->M2_channel Influx vRNP_uncoated vRNP (Uncoated) Replication vRNP_coated->vRNP_uncoated Uncoating Adamantane Amantadine/ Rimantadine Adamantane->M2_channel Blocks

Mechanism of M2 proton channel inhibition by adamantane derivatives.
Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against the influenza A/H3N2 virus.

Compound50% Cytotoxic Conc. (CC50) in MDCK cells (µg/mL)Highest Non-toxic Conc. (HNC) (µg/mL)50% Inhibitory Conc. (IC50) (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 1005012.5> 8
Rimantadine> 1005010.0> 10
Glycyl-rimantadine> 100507.5> 13.3
Leucyl-rimantadine> 1005015.0> 6.7
Tyrosyl-rimantadine> 10050> 100-

Data sourced from a comparative in vitro analysis of adamantane derivatives.[3]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/H3N2)

  • Adamantane derivative compounds

  • Agarose

  • Crystal Violet solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Virus Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivatives in DMEM. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with DMEM containing 1% agarose and the respective compound concentrations.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.[3]

Neurodegenerative Diseases: Modulating NMDA Receptors

Memantine, a derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[5] Its mechanism of action helps to reduce the excitotoxic effects of excessive glutamate in the brain.

Mechanism of Action: NMDA Receptor Antagonism

Under pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, resulting in an influx of Ca2+ and subsequent neuronal cell death. Memantine, being a low-to-moderate affinity antagonist, preferentially blocks the NMDA receptor channel when it is excessively open, without significantly affecting normal synaptic transmission.

NMDA_Antagonism cluster_synapse Synaptic Cleft Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_ion Ca2+ NMDA_R->Ca_ion Influx Neuron Postsynaptic Neuron Ca_ion->Neuron Excitotoxicity Excitotoxicity & Neuronal Death Neuron->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_R Blocks Channel DPP4_Inhibition cluster_gut Gut Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin ↓ Glucagon Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Gliptins Saxagliptin/ Vildagliptin Gliptins->DPP4 Inhibits Amantadine_Synthesis 1-Bromoadamantane 1-Bromoadamantane N-(1-adamantyl)formamide N-(1-adamantyl)formamide 1-Bromoadamantane->N-(1-adamantyl)formamide Formamide, H2SO4 90°C, 4h Amantadine Amantadine N-(1-adamantyl)formamide->Amantadine KOH, Propylene Glycol 135°C, 7h Amantadine HCl Amantadine HCl Amantadine->Amantadine HCl Aqueous HCl Memantine_Synthesis 1,3-Dimethyladamantane 1,3-Dimethyladamantane N-formyl-1-amino-3,5-dimethyladamantane N-formyl-1-amino-3,5-dimethyladamantane 1,3-Dimethyladamantane->N-formyl-1-amino-3,5-dimethyladamantane Nitric acid, Formamide 85°C, 2h Memantine HCl Memantine HCl N-formyl-1-amino-3,5-dimethyladamantane->Memantine HCl 21% HCl (aq) Reflux, 1h Saxagliptin_Synthesis Boc-3-hydroxy-1-adamantyl-D-glycine Boc-3-hydroxy-1-adamantyl-D-glycine Coupled Intermediate Coupled Intermediate Boc-3-hydroxy-1-adamantyl-D-glycine->Coupled Intermediate Amide Coupling Methanoprolinamide Methanoprolinamide Methanoprolinamide->Coupled Intermediate Saxagliptin Saxagliptin Coupled Intermediate->Saxagliptin Dehydration & Deprotection

References

Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-(1-adamantyl)-3-oxopropanoate as a key starting material in the synthesis of pharmaceutically active compounds. The unique structural and physicochemical properties of the adamantane moiety, imparted by this versatile building block, offer significant advantages in drug design, including enhanced lipophilicity, metabolic stability, and target-binding affinity.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The adamantane cage is a critical pharmacophore in several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This compound serves as a key precursor for the synthesis of the adamantylglycine side chain found in drugs like Saxagliptin.

Overview of Saxagliptin Synthesis

While various synthetic routes to Saxagliptin exist, a common strategy involves the preparation of the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. Although not a direct starting material in all published routes, this compound can be envisioned as a logical precursor to adamantyl keto-acids which are central to the synthesis of this intermediate. The adamantane group in Saxagliptin plays a crucial role in its binding to the DPP-4 enzyme.[1][2]

Signaling Pathway of DPP-4 Inhibition by Saxagliptin

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[5][6][7]

DPP4_Inhibition cluster_oral Oral Administration cluster_circulation Systemic Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_outcome Therapeutic Outcome Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP_active Inactivates Beta_cells β-cells GLP1_GIP_active->Beta_cells Stimulates Alpha_cells α-cells GLP1_GIP_active->Alpha_cells Inhibits GLP1_GIP_inactive Inactive Incretins Insulin Insulin Release Beta_cells->Insulin Increases Glucagon Glucagon Release Alpha_cells->Glucagon Decreases Blood_glucose Lowered Blood Glucose Insulin->Blood_glucose Contributes to Glucose_production Hepatic Glucose Production Glucagon->Glucose_production Stimulates Glucose_production->Blood_glucose Decreased contribution to

Mechanism of Action of Saxagliptin.
Experimental Protocol: Synthesis of a Key Saxagliptin Intermediate Precursor

The following protocol outlines a potential synthetic pathway toward a key intermediate for Saxagliptin, starting from a derivative of this compound.

Table 1: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid [3]

StepReactionReagents and ConditionsYield (%)
1Hydroxylation of 1-adamantanecarboxylic acid1-adamantanecarboxylic acid, H₂SO₄/HNO₃~60
2Acylation3-hydroxy-1-adamantanecarboxylic acid, CH₃COCl, catalyst-
3Oxidation3-hydroxy-1-acetyladamantane, KMnO₄, TBAB, OH⁻-

Detailed Protocol:

  • Step 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic acid. To a solution of 1-adamantanecarboxylic acid in a mixture of sulfuric and nitric acid, the reaction is carefully heated. After completion, the mixture is poured onto ice, and the precipitated product is filtered and washed.

  • Step 2: Synthesis of 3-hydroxy-1-acetyladamantane. The hydroxylated carboxylic acid is converted to its acid chloride using acetyl chloride. This is followed by a one-pot acylation, condensation, and decarboxylation sequence.

  • Step 3: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid. The acetyl derivative is then oxidized using potassium permanganate in the presence of a phase-transfer catalyst to yield the desired keto-acid, a direct precursor for the adamantylglycine moiety.

Application in the Synthesis of Antiviral Agents

This compound is a valuable starting material for the synthesis of adamantane-containing pyrazole derivatives, which have shown promise as antiviral agents. The adamantane moiety is known to enhance the antiviral activity of various heterocyclic scaffolds.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-ketoesters and hydrazines. This reaction allows for the direct incorporation of the adamantyl group into the pyrazole ring system.

Knorr_Pyrazole_Synthesis Start This compound Heat Reflux Start->Heat Hydrazine Hydrazine Hydrate Hydrazine->Heat Solvent Ethanol (Solvent) Solvent->Heat Product Ethyl 3-(1-adamantyl)-1H-pyrazole-4-carboxylate Heat->Product

Workflow for Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(1-adamantyl)-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of an adamantyl-pyrazole derivative via the Knorr cyclocondensation reaction.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar Knorr pyrazole syntheses typically proceed in good to excellent yields (70-90%).

Antiviral Activity of Adamantane-Pyrazole Derivatives

Several studies have demonstrated the antiviral activity of adamantane-pyrazole compounds against various viruses, including Foot and Mouth Disease Virus (FMDV) and smallpox vaccine virus.[8][9] The adamantane moiety is thought to contribute to the compounds' ability to interact with viral proteins or membranes.

Table 2: Antiviral Activity of Selected Adamantane-Pyrazole Derivatives against FMDV [10]

CompoundCC₅₀ (µg/mL) on BHK-21 cellsIC₅₀ (µg/mL)Therapeutic Index (CC₅₀/IC₅₀)
Adamantane-pyrazole 6a300010030
Adamantane-pyrazole 6b300010030
Adamantane-pyrazole 6c300010030

Table 3: In Vivo Protective Efficacy of Adamantane-Pyrazole Derivatives in Baby Mice against FMDV [11]

CompoundConcentration for 100% Survival (µg/mL)
Adamantane-pyrazole 6a50
Adamantane-pyrazole 6b40
Adamantane-pyrazole 6c50
Amantadine (Reference)50

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility is demonstrated in the construction of complex adamantane-containing molecules with significant therapeutic potential, including DPP-4 inhibitors for diabetes and novel pyrazole-based antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of pharmaceuticals derived from this important starting material.

References

Application Notes and Protocols for Condensation Reactions with Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a bulky β-keto ester that serves as a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The adamantyl group, known for its lipophilicity and rigid, cage-like structure, can impart unique pharmacological properties to target molecules. This document provides detailed protocols for several key condensation reactions utilizing this compound, aimed at researchers, scientists, and drug development professionals. The reactions covered include the Hantzsch Pyridine Synthesis, Biginelli Reaction, Claisen-Schmidt Condensation, and Knoevenagel Condensation.

Safety Precautions

Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to a pyridine.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting substituted pyridines are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds.

Experimental Protocol

  • To a round-bottom flask, add this compound (2.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add a suitable solvent, such as ethanol or acetic acid (10 mL).

  • The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for 4-12 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • For aromatization to the corresponding pyridine, the isolated dihydropyridine can be treated with an oxidizing agent such as ferric chloride or manganese dioxide.[1]

Data Presentation

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeEthanol685
24-ChlorobenzaldehydeAcetic Acid890
3FormaldehydeEthanol478

Experimental Workflow

Hantzsch_Synthesis reagents Combine Reactants: - this compound - Aldehyde - Ammonium Acetate - Solvent reaction Heat to Reflux (4-12 h) reagents->reaction 1 monitoring Monitor by TLC reaction->monitoring 2 workup Cool and Concentrate monitoring->workup 3 purification Purify by Chromatography or Recrystallization workup->purification 4 aromatization Oxidize to Pyridine (Optional) purification->aromatization 5 product Final Product: Substituted (Dihydro)pyridine purification->product aromatization->product Biginelli_Reaction reagents Combine Reactants: - this compound - Aldehyde - Urea - Catalyst & Solvent reaction Heat to Reflux (2-8 h) reagents->reaction 1 monitoring Monitor by TLC reaction->monitoring 2 workup Cool and Filter monitoring->workup 3 purification Wash and Recrystallize workup->purification 4 product Final Product: Dihydropyrimidinone purification->product 5 Claisen_Schmidt_Condensation reagents Dissolve Reactants: - this compound - Aromatic Aldehyde - Ethanol base_addition Cool and Add Base reagents->base_addition 1 reaction Stir at Room Temp (2-4 h) base_addition->reaction 2 monitoring Monitor by TLC reaction->monitoring 3 workup Neutralize with Acid monitoring->workup 4 purification Filter and Recrystallize workup->purification 5 product Final Product: α,β-Unsaturated Keto Ester purification->product 6 Knoevenagel_Condensation reagents Combine Reactants: - this compound - Aldehyde/Ketone - Catalyst & Solvent reaction Heat to Reflux (with water removal) reagents->reaction 1 monitoring Monitor by TLC reaction->monitoring 2 workup Cool and Concentrate monitoring->workup 3 purification Purify by Chromatography or Recrystallization workup->purification 4 product Final Product: Condensation Product purification->product 5

References

Synthesis of Bioactive Heterocyclic Derivatives from Ethyl 3-(1-adamantyl)-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety is a versatile lipophilic scaffold extensively used in medicinal chemistry to enhance the therapeutic properties of various compounds. Ethyl 3-(1-adamantyl)-3-oxopropanoate is a key starting material for the synthesis of a diverse range of adamantane-containing heterocyclic derivatives with significant biological potential. This document provides detailed experimental protocols for the synthesis of pyrimidine, pyrazole, and isoxazole derivatives from this compound. The described methods are robust and can be readily implemented in a standard laboratory setting. Furthermore, this document summarizes the reported biological activities of these classes of compounds and presents the quantitative data in a clear, tabular format for easy comparison.

Introduction

Adamantane and its derivatives have garnered significant attention in drug discovery due to their unique structural and physicochemical properties. The rigid, cage-like structure of adamantane can improve the pharmacokinetic profile of drug candidates by increasing their lipophilicity and metabolic stability. This compound, a β-ketoester, is a valuable building block for the synthesis of various heterocyclic systems. The presence of the reactive 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with a variety of binucleophiles to yield biologically active scaffolds such as pyrimidines, pyrazoles, and isoxazoles.[1][2] Adamantane-containing pyrimidines have shown promising anticancer and antimicrobial activities.[2][3] Similarly, adamantyl-pyrazoles are known for their antimicrobial properties, while adamantyl-isoxazoles have been investigated for their antiviral activities.[4][5] This application note provides detailed protocols for the synthesis of these important classes of compounds, along with their characterization data.

I. Synthesis of Adamantyl-Pyrimidine Derivatives

The synthesis of adamantylated pyrimidines can be achieved through the cyclocondensation of this compound with urea or thiourea.[3] This reaction provides a straightforward route to 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione and its 2-thio analog, which are valuable intermediates for further derivatization.

Experimental Protocol 1: Synthesis of 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 g, 17.6 mmol) in anhydrous ethanol (50 mL).

  • To this solution, add this compound (2.5 g, 10 mmol) and urea (0.9 g, 15 mmol).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Acidify the mixture to pH 3-4 with 10% aqueous HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione.

Experimental Protocol 2: Synthesis of 6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Follow the same procedure as in Experimental Protocol 1, but substitute urea with thiourea (1.14 g, 15 mmol).

  • After the reaction is complete and the product is precipitated, collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Data Summary: Adamantyl-Pyrimidine Derivatives
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dioneC₁₄H₁₈N₂O₂246.3175>3001.68-2.00 (m, 15H, H-Ada), 5.21 (s, 1H, H-5), 10.48 (s, 1H, N(3)-H), 10.91 (s, 1H, N(1)-H)[3]
6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneC₁₄H₁₈N₂OS262.3782>3001.69-2.02 (m, 15H, H-Ada), 5.58 (s, 1H, H-5), 11.75 (s, 1H, N(3)-H), 12.30 (s, 1H, N(1)-H)[3]

II. Synthesis of Adamantyl-Pyrazole Derivatives

The Knorr pyrazole synthesis provides an efficient method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[6][7] By adapting this general procedure, this compound can be readily converted to the corresponding adamantyl-pyrazolone.

Experimental Protocol 3: Synthesis of 5-(1-adamantyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 20-mL scintillation vial, mix this compound (0.75 g, 3 mmol) and hydrazine hydrate (0.3 g, 6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to room temperature while stirring.

  • Collect the precipitated product by filtration, wash with a small amount of cold water, and air dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary: Adamantyl-Pyrazole Derivative
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
5-(1-adamantyl)-2,4-dihydro-3H-pyrazol-3-oneC₁₃H₁₈N₂O218.30~70-80 (expected)Not reported

Note: The yield is an estimation based on similar reactions.[6]

III. Synthesis of Adamantyl-Isoxazole Derivatives

Isoxazole derivatives can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[8][9] This method can be applied to this compound to produce the corresponding adamantyl-isoxazole.

Experimental Protocol 4: Synthesis of 3-(1-adamantyl)-isoxazol-5(4H)-one

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (2.5 g, 10 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Pour the residue into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 3-(1-adamantyl)-isoxazol-5(4H)-one.

Data Summary: Adamantyl-Isoxazole Derivative
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
3-(1-adamantyl)-isoxazol-5(4H)-oneC₁₃H₁₇NO₂219.28~60-70 (expected)Not reported

Note: The yield is an estimation based on similar reactions.[9]

Visualizations

Experimental Workflow for Synthesis of Adamantyl-Heterocycles

G cluster_start Starting Material cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis start This compound reagent1 Urea / NaOEt, EtOH, Reflux start->reagent1 reagent2 Thiourea / NaOEt, EtOH, Reflux start->reagent2 reagent3 Hydrazine hydrate, 1-Propanol, AcOH, Heat start->reagent3 reagent4 Hydroxylamine HCl, NaOAc, EtOH, Reflux start->reagent4 product1 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione reagent1->product1 product2 6-(adamantan-1-yl)-2-thioxo-2,3- dihydropyrimidin-4(1H)-one reagent2->product2 product3 5-(1-adamantyl)-2,4-dihydro-3H-pyrazol-3-one reagent3->product3 product4 3-(1-adamantyl)-isoxazol-5(4H)-one reagent4->product4

Caption: Synthetic routes to adamantyl-heterocycles.

Putative Mechanism of Action for Antimicrobial Adamantyl-Pyrazoles

G cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Adamantyl-Pyrazole Derivative membrane Bacterial Cell Membrane drug->membrane Penetration dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by adamantyl-pyrazoles.

Conclusion

This application note provides detailed and reproducible protocols for the synthesis of biologically relevant adamantyl-pyrimidine, -pyrazole, and -isoxazole derivatives from the common precursor, this compound. The summarized data and visual workflows serve as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies described herein can be utilized to generate libraries of adamantane-containing heterocycles for further biological evaluation and lead optimization. The inherent drug-like properties of the adamantane cage, combined with the diverse pharmacological activities of these heterocyclic systems, make this a promising area for the discovery of new therapeutic agents.

References

Application Notes and Protocols: The Use of Adamantane Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in organic synthesis, particularly in the realm of medicinal chemistry. Its unique diamondoid structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can enhance binding to biological targets.[1][2][3] These characteristics have led to the incorporation of adamantane moieties into a variety of approved drugs, validating its importance as a key building block in drug discovery and development.[4][5]

This document provides detailed application notes and experimental protocols for the use of adamantane intermediates in the synthesis of several key classes of compounds, with a focus on pharmaceuticals.

Synthesis of Antiviral Agents: Amantadine and Rimantadine

Adamantane derivatives were first recognized for their therapeutic potential as antiviral agents against the influenza A virus.[4][5] Amantadine and its methylated analog, Rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[6][7][8]

Key Intermediate: 1-Bromoadamantane

The synthesis of many aminoadamantane drugs begins with the functionalization of the adamantane core, most commonly through bromination to yield 1-bromoadamantane.

Table 1: Synthesis of 1-Bromoadamantane from Adamantane

MethodBrominating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Direct BrominationBromine (Br₂)Neat85 - 1109~93[4][9]
DBDMH Method1,3-dibromo-5,5-dimethylhydantoinTrichloromethaneReflux2469[10]
Catalytic BrominationBromotrichloromethaneNeat--High Yield[4]

Experimental Protocol: Direct Bromination of Adamantane [4][11]

  • In a suitable reaction flask, suspend 30 g of adamantane in 24 mL of liquid bromine.

  • Heat the reaction mixture to 85°C and maintain for 6 hours with constant stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, allow the mixture to stand overnight.

  • Carefully distill the excess bromine.

  • Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.

  • Filter the solid product and wash with water until the filtrate is neutral.

  • Dry the crude 1-bromoadamantane and recrystallize from methanol to obtain off-white crystals.

Synthesis of Amantadine Hydrochloride

Amantadine is synthesized from 1-bromoadamantane through a variety of methods, including the Ritter reaction followed by hydrolysis, or direct amination.

Table 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

MethodKey ReagentsOverall Yield (%)Reference
Two-step via N-(1-adamantyl)formamideFormamide, H₂SO₄, aq. HCl88[12][13]
Direct Amination with UreaUrea, Diphenyl ether75.81[14]
Amination with Ammonium BicarbonateAmmonium Bicarbonateup to 92.7[15]

Experimental Protocol: Two-Step Synthesis of Amantadine Hydrochloride via N-(1-adamantyl)formamide [12][13]

  • Step 1: Synthesis of N-(1-adamantyl)formamide

    • To 122 mL of formamide, add 66.0 g of 1-bromoadamantane at 75°C with stirring.

    • Carefully add 90 mL of 96% H₂SO₄ dropwise to the mixture.

    • Heat the reaction to 85°C and maintain for 5.5 hours.

    • Cool the reaction mixture to room temperature and pour it into 350 mL of ice-cold water.

    • Stir the mixture at 0-5°C for 1 hour to precipitate the product.

    • Filter the white solid and wash with cold water.

  • Step 2: Hydrolysis to Amantadine Hydrochloride

    • The crude N-(1-adamantyl)formamide is hydrolyzed using an aqueous solution of hydrochloric acid (19.46%) at reflux for 1 hour.

    • Cool the reaction mixture and isolate the precipitated amantadine hydrochloride by filtration.

Diagram 1: General Workflow for Adamantane Derivatization

G General Workflow for Adamantane Derivatization Adamantane Adamantane Functionalized_Adamantane Functionalized Adamantane (e.g., 1-Bromoadamantane) Adamantane->Functionalized_Adamantane Functionalization (e.g., Bromination) Adamantane_Intermediate Adamantane Intermediate (e.g., N-acetyladamantane) Functionalized_Adamantane->Adamantane_Intermediate Substitution (e.g., Ritter Reaction) Final_Product Final Product (e.g., Amantadine) Adamantane_Intermediate->Final_Product Hydrolysis/Deprotection

Caption: A generalized workflow for the synthesis of adamantane derivatives.

Synthesis of Neuroprotective Agents: Memantine

Memantine, a dimethyl derivative of amantadine, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][3]

Table 3: Synthesis of Memantine Hydrochloride

Starting MaterialKey ReagentsOverall Yield (%)Reference
1,3-DimethyladamantaneNitric acid, Formamide, aq. HCl83[3][16]
1-Bromo-3,5-dimethyladamantaneUrea, Diphenyl ether, aq. NaOH, aq. HCl75.81[1][14]

Experimental Protocol: Two-Step, One-Pot Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane [3]

  • Slowly add 222.5 mL of 1,3-dimethyladamantane to 505 mL of nitric acid at 20-25°C over 30 minutes with continuous stirring.

  • Stir for an additional hour, then add 440 mL of formamide over 30 minutes.

  • Heat the mixture to 85°C over 2 hours.

  • After completion, cool the reaction to 5-10°C and pour it into 2000 mL of ice-cold water.

  • Extract the mixture with 2400 mL of dichloromethane.

  • To the organic extract, add a mixture of 840 mL of 36% hydrochloric acid and 720 mL of water.

  • Stir for 20 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume.

  • Add 300 mL of n-hexane and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10°C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.

Diagram 2: Mechanism of M2 Proton Channel Inhibition

Conceptual Diagram of M2 Proton Channel Inhibition cluster_virus Influenza A Virus M2_channel M2 Proton Channel Pore Protons_in H+ M2_channel->Protons_in Proton Influx Blocked Blocked Amantadine Amantadine Amantadine->M2_channel:p Viral_Uncoating Viral Uncoating Protons_in->Viral_Uncoating Protons_out H+ Protons_out->M2_channel:p Acidic Endosome DPP4_Inhibition DPP-4 Inhibition by Saxagliptin Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

References

Application Notes and Protocols for Investigating the Biological Activity of β-Keto Esters Containing Adamantyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and potential biological activities of β-keto esters incorporating adamantyl moieties. The unique physicochemical properties of the adamantyl group—its rigidity, lipophilicity, and three-dimensional structure—make it a valuable pharmacophore in drug design. When combined with the versatile β-keto ester functional group, these compounds present promising scaffolds for developing novel therapeutic agents.

Potential Biological Activities

β-Keto esters containing adamantyl groups are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antiviral agents. The adamantane cage can enhance drug-like properties, such as membrane permeability and metabolic stability, while the β-keto ester moiety can participate in various biological interactions.

Anticancer Activity

Adamantyl-containing compounds have shown promise in oncology by targeting various cancer cell vulnerabilities. The incorporation of a β-keto ester functionality may enhance these activities through mechanisms such as enzyme inhibition or modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Antiviral Activity

The adamantane scaffold is famously represented in the antiviral drug amantadine. Derivatives incorporating a β-keto ester may exhibit antiviral properties by interfering with viral entry, replication, or other stages of the viral life cycle.

Enzyme Inhibition

The β-dicarbonyl motif of β-keto esters is a known chelator and can interact with the active sites of various enzymes. Adamantyl derivatives have been identified as inhibitors of several enzymes, and the addition of a β-keto ester could lead to the development of potent and selective enzyme inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of adamantane derivatives, including compounds with keto and ester functionalities that are structurally related to β-keto esters. This data is intended to provide a comparative overview of potential activities.

Table 1: Anticancer Activity of Adamantyl Derivatives

Compound ClassCell LineAssay TypeActivity MetricValueReference
Adamantyl Acrylate Ketone/Ester AnalogsMCF-7 (Breast Cancer)Proliferation Assay% InhibitionVaries by compound[1]
Adamantyl Acrylate Ketone/Ester AnalogsMCF-7 (Breast Cancer)ERα Downregulation% DownregulationVaries by compound[1]
Adamantyl IsothiocyanatesHCC1937 (Breast Cancer)WST-1 Proliferation AssayIC5012 µM[2]
Adamantyl ArotinoidsJurkat (T-cell leukemia)Growth InhibitionIC50Varies by compound[3]
Adamantyl ArotinoidsPC-3 (Prostate Cancer)Growth InhibitionIC50Varies by compound[3]

Table 2: Antiviral Activity of Adamantane Derivatives

Compound ClassVirusAssay TypeActivity MetricValueReference
2-(1-adamantyl)imidazole derivativesInfluenza A-2 VictoriaChick Embryo AssayAntiviral ActivitySignificant[4]
Spiro[adamantane-2,2'-pyrrolidine] derivativesInfluenza ACytopathicity Inhibition-Active[5]
Bora-adamantane derivative (BG-12)Influenza A and BPlaque ReductionInhibitionYes[6]

Table 3: Enzyme Inhibition by Adamantyl Derivatives

Compound ClassTarget EnzymeInhibition MetricValueReference
Adamantyl ArotinoidsIKKαIC50Varies by compound[3]
Adamantyl ArotinoidsIKKβIC50Varies by compound[3]
3-(1-Adamantyl)-2,4-pentanedione Scaffold (Hypothetical)11β-HSD1IC50-[7]
3-(1-Adamantyl)-2,4-pentanedione Scaffold (Hypothetical)sEHIC50-[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of adamantyl-containing compounds are provided below. These protocols can be adapted for the specific evaluation of β-keto esters with adamantyl groups.

Synthesis of Adamantyl β-Keto Esters

A general method for the synthesis of β-keto esters involves the Claisen condensation reaction. For adamantyl derivatives, this can be achieved by reacting an adamantyl-containing ester with a ketone in the presence of a strong base.

Protocol: Synthesis via Claisen Condensation

  • Materials: Adamantane-containing ester, ketone, strong base (e.g., sodium ethoxide, lithium diisopropylamide), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran), workup reagents (e.g., dilute acid, saturated sodium bicarbonate solution), purification materials (e.g., silica gel for column chromatography).

  • Procedure: a. Dissolve the adamantane-containing ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base). c. Slowly add the strong base to the solution and stir for a specified time to allow for enolate formation. d. Add the ketone to the reaction mixture and allow it to react for a set period, monitoring the reaction progress by thin-layer chromatography (TLC). e. Quench the reaction by adding a dilute acid solution. f. Perform an aqueous workup to separate the organic and aqueous layers. g. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the pure adamantyl β-keto ester.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the adamantyl β-keto ester in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). d. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement: a. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Protocol: Plaque Reduction Assay

  • Cell Seeding: a. Seed a monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates. b. Incubate until a confluent monolayer is formed.

  • Virus Infection: a. Wash the cell monolayer with PBS. b. Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment: a. Prepare serial dilutions of the adamantyl β-keto ester in a serum-free medium. b. After the infection period, remove the virus inoculum and wash the cells. c. Overlay the cells with an agarose-containing medium containing the different concentrations of the test compound.

  • Incubation and Plaque Visualization: a. Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation. b. Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.

  • Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). c. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme being targeted. The following is a general workflow.

Protocol: General Enzyme Inhibition Assay

  • Reagents and Materials: Purified enzyme, substrate for the enzyme, buffer solution, test compound (adamantyl β-keto ester), and a detection reagent or system to measure the product formation or substrate consumption.

  • Procedure: a. Prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the signal from the detection system (e.g., absorbance, fluorescence). e. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the control with no inhibitor. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. d. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by adamantyl-containing compounds and general experimental workflows.

anticancer_signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_wnt Wnt/β-catenin Signaling Pathway IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Adamantyl_BKE Adamantyl β-Keto Ester Adamantyl_BKE->IKK Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus_Wnt Nucleus Beta_Catenin->Nucleus_Wnt Accumulation & Translocation Target_Genes Target Gene Expression Nucleus_Wnt->Target_Genes Adamantyl_BKE2 Adamantyl β-Keto Ester Adamantyl_BKE2->Beta_Catenin Inhibition

Caption: Potential anticancer signaling pathways targeted by adamantyl β-keto esters.

antiviral_mechanism cluster_entry Viral Entry Inhibition cluster_replication Viral Replication Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Endosome Endosome Host_Cell->Endosome Endocytosis Uncoating Viral Uncoating Endosome->Uncoating pH-dependent Endosome->Uncoating Adamantyl_BKE_V Adamantyl β-Keto Ester Adamantyl_BKE_V->Endosome Increases pH Viral_RNA Viral RNA/DNA Replication_Machinery Replication Machinery Viral_RNA->Replication_Machinery New_Virions New Virions Replication_Machinery->New_Virions Adamantyl_BKE_R Adamantyl β-Keto Ester Adamantyl_BKE_R->Replication_Machinery Inhibition

Caption: Potential mechanisms of antiviral action for adamantyl β-keto esters.

experimental_workflow Synthesis Synthesis of Adamantyl β-Keto Ester Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Antiviral Antiviral Assays (e.g., Plaque Reduction) In_Vitro_Screening->Antiviral Enzyme Enzyme Inhibition Assays In_Vitro_Screening->Enzyme Data_Analysis Data Analysis (IC50, EC50, Ki) Anticancer->Data_Analysis Antiviral->Data_Analysis Enzyme->Data_Analysis Lead_Optimization Lead Optimization & Structure-Activity Relationship (SAR) Data_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of adamantyl β-keto esters.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a versatile building block in heterocyclic chemistry, prized for its bulky adamantyl group which can impart unique pharmacological properties to target molecules. The rigid, lipophilic adamantane cage can enhance binding to biological targets and improve pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of various adamantylated heterocyclic compounds, including pyrimidines and pyrazolones, derived from this key starting material. The information compiled is from peer-reviewed scientific literature to aid researchers in drug discovery and development.

Applications in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of a range of heterocyclic systems. The presence of a β-ketoester functionality allows for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered rings.

1. Synthesis of Adamantylated Pyrimidines: The reaction of this compound with urea, thiourea, guanidine, or acetamidine provides a straightforward route to adamantylated pyrimidines.[1] These compounds are of significant interest due to the prevalence of the pyrimidine scaffold in biologically active molecules, including antiviral and anticancer agents.[1][2]

2. Synthesis of Adamantylated Pyrazolones: Condensation of this compound with hydrazine and its derivatives yields adamantyl-substituted pyrazolones. These heterocyclic cores are well-known pharmacophores found in numerous drugs with a wide range of activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Experimental Protocols

Synthesis of Adamantylated Pyrimidines

The general procedure for the synthesis of adamantylated pyrimidines involves the cyclocondensation of this compound with a suitable binucleophile in the presence of a base.[1]

General Workflow for Adamantylated Pyrimidine Synthesis

G start Start: this compound reagents Add Binucleophile: - Urea - Thiourea - Guanidine - Acetamidine start->reagents 1. solvent In Anhydrous Ethanol with Sodium Ethoxide reagents->solvent 2. reaction Reflux solvent->reaction 3. workup Acidification, Filtration, and Recrystallization reaction->workup 4. product Product: Adamantylated Pyrimidine workup->product 5.

Caption: General workflow for the synthesis of adamantylated pyrimidines.

Protocol 1: Synthesis of 6-Adamantan-1-yl-1H-pyrimidine-2,4-dione [1]

  • Materials:

    • This compound

    • Urea

    • Sodium metal

    • Anhydrous ethanol

    • Acetic acid

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 50 mmol) in anhydrous ethanol (100 ml).

    • To this solution, add this compound (5.0 g, 20 mmol) and urea (1.8 g, 30 mmol).

    • Reflux the reaction mixture for 8 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with acetic acid.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 6-adamantan-1-yl-1H-pyrimidine-2,4-dione.

Protocol 2: Synthesis of 6-Adamantan-1-yl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one [1]

  • Materials:

    • This compound

    • Thiourea

    • Sodium metal

    • Anhydrous ethanol

    • Acetic acid

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting urea with thiourea (2.28 g, 30 mmol).

    • Recrystallize the crude product from ethanol.

Protocol 3: Synthesis of 2-Amino-6-(adamantan-1-yl)pyrimidin-4(3H)-one [1]

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium metal

    • Anhydrous ethanol

    • Acetic acid

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting urea with guanidine hydrochloride (2.87 g, 30 mmol).

    • Recrystallize the crude product from ethanol.

Protocol 4: Synthesis of 6-(Adamantan-1-yl)-2-methylpyrimidin-4(3H)-one [1]

  • Materials:

    • This compound

    • Acetamidine hydrochloride

    • Sodium metal

    • Anhydrous ethanol

    • Acetic acid

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting urea with acetamidine hydrochloride (2.84 g, 30 mmol).

    • Recrystallize the crude product from ethanol.

Synthesis of Adamantylated Pyrazolones

The synthesis of adamantylated pyrazolones is achieved through the condensation of this compound with hydrazine or its derivatives.

General Workflow for Adamantylated Pyrazolone Synthesis

G start Start: this compound reagent Add Hydrazine derivative start->reagent 1. solvent In Ethanol or Acetic Acid reagent->solvent 2. reaction Reflux solvent->reaction 3. workup Cooling, Filtration, and Recrystallization reaction->workup 4. product Product: Adamantylated Pyrazolone workup->product 5.

Caption: General workflow for the synthesis of adamantylated pyrazolones.

Protocol 5: Synthesis of 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve this compound (2.50 g, 10 mmol) in ethanol (50 ml).

    • Add hydrazine hydrate (0.5 ml, 10 mmol) to the solution.

    • Reflux the mixture for 4 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various heterocyclic compounds from this compound.

Product NameReagent(s)SolventReaction Time (h)Yield (%)Reference
6-Adamantan-1-yl-1H-pyrimidine-2,4-dioneUrea, Sodium EthoxideAnhydrous Ethanol875[1]
6-Adamantan-1-yl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-oneThiourea, Sodium EthoxideAnhydrous Ethanol882[1]
2-Amino-6-(adamantan-1-yl)pyrimidin-4(3H)-oneGuanidine, Sodium EthoxideAnhydrous Ethanol878[1]
6-(Adamantan-1-yl)-2-methylpyrimidin-4(3H)-oneAcetamidine, Sodium EthoxideAnhydrous Ethanol865[1]
3-(1-Adamantyl)-1H-pyrazol-5(4H)-oneHydrazine HydrateEthanol4High

Note: "High" yield is reported in the literature without a specific percentage.

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a variety of adamantane-containing heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrimidine and pyrazolone derivatives. The incorporation of the adamantyl moiety offers a promising strategy for the development of new therapeutic agents with potentially enhanced biological activity and favorable pharmacokinetic properties. Further investigation into the pharmacological activities of these and related compounds is a promising area for future research in drug discovery.

References

Application Notes and Protocols: Adamantyl Beta-Keto Esters in Advanced Photoresist Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and potential applications of adamantyl beta-keto esters as functional monomers in advanced photoresist polymers for material science. The unique combination of the bulky, etch-resistant adamantyl moiety and the reactive beta-keto ester group offers a novel platform for developing next-generation photolithographic materials with enhanced thermal stability, tunable dissolution characteristics, and potential for covalent crosslinking.

Introduction: The Role of Adamantyl Moieties in Photoresist Polymers

Adamantane and its derivatives are widely utilized in the design of polymers for photolithography, particularly for 193 nm ArF resists. The rigid, diamondoid structure of adamantane imparts several desirable properties to these materials:

  • High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantyl group provides excellent resistance to plasma etching processes used in semiconductor manufacturing.

  • Thermal Stability: The bulky and rigid nature of the adamantyl substituent significantly increases the glass transition temperature (Tg) of the polymer, preventing pattern deformation during thermal processing steps.

  • Controlled Dissolution: As a hydrophobic group, the adamantyl moiety can be used to control the dissolution rate of the polymer in aqueous alkaline developers, a critical factor in image development.

While adamantyl acrylates and methacrylates are common components of photoresist polymers, the incorporation of a beta-keto ester functionality onto the adamantyl scaffold presents a novel approach to further enhance material performance. The beta-keto ester group can act as a chelating agent for metal ions, a site for post-polymerization modification, or a reactive center for crosslinking reactions, offering additional avenues for tuning the material's properties.

Hypothetical Application: A Crosslinkable Photoresist Polymer

This document outlines the synthesis and application of a hypothetical copolymer incorporating a novel adamantyl beta-keto ester methacrylate monomer. The beta-keto ester functionality is designed to enable thermal or acid-catalyzed crosslinking of the polymer matrix, potentially leading to the formation of negative-tone photoresist patterns with high resolution and environmental stability.

Proposed Monomer: 2-(1-Adamantyl)-2-oxoethyl Methacrylate

A plausible monomer combining the advantageous properties of both the adamantyl and beta-keto ester groups is 2-(1-adamantyl)-2-oxoethyl methacrylate. This monomer can be copolymerized with other standard photoresist monomers to create a functional polymer.

Experimental Protocols

Synthesis of 2-(1-Adamantyl)-2-oxoethyl Methacrylate (AdBKE-MA)

This protocol describes a two-step synthesis of the target monomer from 1-adamantyl methyl ketone.

Step 1: Synthesis of 1-bromo-3-(1-adamantyl)propan-2-one

  • To a solution of 1-adamantyl methyl ketone (1 equivalent) in methanol, add bromine (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(1-adamantyl)propan-2-one.

Step 2: Esterification with Methacrylic Acid

  • Dissolve 1-bromo-3-(1-adamantyl)propan-2-one (1 equivalent) and methacrylic acid (1.2 equivalents) in acetonitrile.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography on silica gel to obtain 2-(1-adamantyl)-2-oxoethyl methacrylate (AdBKE-MA).

Copolymerization of AdBKE-MA with 2-Methyl-2-adamantyl Methacrylate (MAdMA)

This protocol describes the free-radical copolymerization of the functional monomer with a standard adamantyl methacrylate monomer.

  • Dissolve AdBKE-MA (0.2 equivalents), 2-methyl-2-adamantyl methacrylate (MAdMA) (0.8 equivalents), and azobisisobutyronitrile (AIBN) (0.02 equivalents relative to total monomers) in anhydrous tetrahydrofuran (THF).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Data Presentation: Hypothetical Polymer Properties

The following table summarizes the expected properties of the synthesized poly(AdBKE-MA-co-MAdMA) in comparison to a standard poly(MAdMA) homopolymer.

PropertyPoly(MAdMA)Poly(AdBKE-MA-co-MAdMA)
Molecular Weight (Mw, g/mol )10,00011,500
Polydispersity Index (PDI)1.81.9
Glass Transition Temp. (Tg, °C)180195
Thermal Decomposition Temp. (Td, °C)350340
Dissolution Rate in 2.38% TMAH (nm/s)150120
Dissolution Rate after CrosslinkingN/A< 5

Visualization of Workflows and Mechanisms

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification AdMK 1-Adamantyl Methyl Ketone Bromo_AdP 1-bromo-3-(1-adamantyl)propan-2-one AdMK->Bromo_AdP  Methanol, 0°C to RT Br2 Bromine Br2->Bromo_AdP AdBKE_MA 2-(1-Adamantyl)-2-oxoethyl Methacrylate (AdBKE-MA) Bromo_AdP->AdBKE_MA  Acetonitrile, 60°C MA Methacrylic Acid MA->AdBKE_MA TEA Triethylamine TEA->AdBKE_MA

Caption: Synthetic pathway for 2-(1-adamantyl)-2-oxoethyl methacrylate.

Polymerization Workflow

Polymerization_Workflow AdBKE_MA AdBKE-MA Monomer Polymerization Free Radical Polymerization (70°C, 24h) AdBKE_MA->Polymerization MAdMA MAdMA Monomer MAdMA->Polymerization AIBN AIBN Initiator AIBN->Polymerization THF THF Solvent THF->Polymerization Reactants Reactants Precipitation Precipitation in Methanol Polymerization->Precipitation Copolymer Poly(AdBKE-MA-co-MAdMA) Precipitation->Copolymer

Caption: Workflow for the synthesis of the adamantyl beta-keto ester copolymer.

Proposed Crosslinking Mechanism

Crosslinking_Mechanism cluster_polymer Polymer Chains cluster_conditions Conditions P1 Polymer Chain 1 (...-AdBKE-...) Crosslinked_Polymer Crosslinked Polymer Network P1->Crosslinked_Polymer Enolization P2 Polymer Chain 2 (...-AdBKE-...) P2->Crosslinked_Polymer Michael Addition or Condensation Heat Heat (Δ) Heat->Crosslinked_Polymer Acid Acid (H+) Acid->Crosslinked_Polymer

Caption: Proposed crosslinking mechanism of the adamantyl beta-keto ester polymer.

Application Protocol: Negative-Tone Photoresist Formulation and Lithography

  • Formulation:

    • Dissolve the poly(AdBKE-MA-co-MAdMA) (20 wt%) and a photoacid generator (PAG) (1 wt% relative to polymer) in propylene glycol monomethyl ether acetate (PGMEA).

    • Add a base quencher (e.g., trioctylamine, 0.1 wt% relative to polymer) to control acid diffusion.

    • Filter the solution through a 0.2 µm PTFE filter.

  • Spin Coating:

    • Apply the photoresist formulation to a silicon wafer.

    • Spin coat at 1500 rpm for 30 seconds to achieve a film thickness of approximately 200 nm.

  • Soft Bake:

    • Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the solvent.

  • Exposure:

    • Expose the wafer to 193 nm ArF excimer laser radiation through a photomask with a dose of 20 mJ/cm².

  • Post-Exposure Bake (PEB):

    • Bake the exposed wafer on a hotplate at 130 °C for 90 seconds. This step facilitates the acid-catalyzed crosslinking reaction in the exposed regions.

  • Development:

    • Immerse the wafer in a 2.38 wt% aqueous solution of tetramethylammonium hydroxide (TMAH) for 60 seconds.

    • The unexposed regions will dissolve, leaving the crosslinked, insoluble pattern on the wafer.

  • Rinse and Dry:

    • Rinse the wafer with deionized water and dry with a stream of nitrogen.

Conclusion

The incorporation of adamantyl beta-keto ester functionalities into photoresist polymers represents a promising, albeit currently theoretical, avenue for the development of advanced lithographic materials. The proposed synthetic and application protocols provide a framework for the exploration of these novel materials. The beta-keto ester group offers a versatile handle for inducing crosslinking, which could lead to robust negative-tone patterns with high thermal stability and etch resistance, properties that are highly sought after in the semiconductor industry. Further research is warranted to synthesize and characterize these materials to validate their proposed benefits.

Application Notes and Protocols: The Role of Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermediates are the foundational chemical compounds that serve as the building blocks in the multi-step synthesis of active agrochemical ingredients.[1][2] These molecules undergo a series of chemical reactions to be transformed into the final, biologically active products such as herbicides, insecticides, and fungicides.[1][3] The strategic use of specific intermediates is crucial for developing novel agrochemical formulations with improved efficacy, enhanced safety profiles, and greater environmental sustainability.[1] The quality and purity of these intermediates directly influence the potency, toxicity, and overall performance of the end-product.[4] This document provides detailed application notes and experimental protocols for two pivotal classes of intermediates: Pyrazole derivatives and 2-Chloro-5-chloromethylpyridine.

Application Note 1: Pyrazole Derivatives in Fungicide and Herbicide Synthesis

Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is a "privileged" structure in agrochemical discovery.[5] Its versatile scaffold allows for extensive chemical modifications, leading to a wide range of commercial fungicides and herbicides.[5][6]

Role as Fungicide Intermediates

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These compounds function by disrupting the fungal mitochondrial respiratory chain at Complex II, which blocks ATP production and leads to fungal cell death.[5] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides, which are used to control a broad spectrum of plant diseases in cereals, fruits, and vegetables.[5]

Key SDHI Fungicides Derived from Pyrazole Intermediates:

Active IngredientTarget PathogensCrop Application
BixafenRusts, Powdery Mildew, Leaf BlotchCereals, Corn
FluxapyroxadBotrytis, Powdery Mildew, RustsFruits, Vegetables, Row Crops
SedaxaneSeed and Soil-borne DiseasesCereals, Soybeans
PyraclostrobinDowny Mildew, Powdery Mildew, RustsBroad-spectrum on >100 crops
Role as Herbicide Intermediates

In herbicide development, pyrazole derivatives are crucial for synthesizing inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5] This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants.[5] Inhibition of HPPD leads to the bleaching of new plant growth and eventual death, providing an effective mechanism for broadleaf weed control.[5]

Key HPPD-Inhibiting Herbicides Derived from Pyrazole Intermediates:

Active IngredientTarget WeedsCrop Application
PyrasulfotoleBroadleaf WeedsCereals, Corn
TopramezoneBroadleaf and Grass WeedsCorn
PyrazoxyfenBroadleaf WeedsRice

A general workflow for the development of agrochemicals from chemical intermediates involves synthesis, formulation, and testing.

G cluster_0 Intermediate Synthesis & Optimization cluster_1 Active Ingredient Formulation cluster_2 Testing & Application Start Raw Materials Inter Key Chemical Intermediate (e.g., Pyrazole Core) Start->Inter Multi-step Synthesis Deriv Derivative Synthesis (Functionalization) Inter->Deriv Structural Modification API Active Pharmaceutical Ingredient (API) Deriv->API Form Formulation (with Adjuvants, Surfactants) API->Form BioTest Biological Efficacy Screening Form->BioTest Field Field Trials BioTest->Field Product Commercial Agrochemical Field->Product

Caption: General workflow for agrochemical development from intermediates.

The mode of action for SDHI fungicides involves the specific inhibition of the mitochondrial electron transport chain in fungi.

G cluster_0 Mitochondrial Electron Transport Chain (Fungi) C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3 Result ATP Production Blocked -> Fungal Cell Death C4 Complex IV C3->C4 ATP ATP Synthase C4->ATP ATP->Result Leads to SDHI Pyrazole-Based SDHI Fungicide SDHI->C2 Inhibit Inhibition G CCMP 2-Chloro-5-chloromethylpyridine (CCMP Intermediate) Condensation Condensation Reaction CCMP->Condensation Reagent N-nitro-ethylenediamine Reagent->Condensation Imidacloprid Imidacloprid (Active Ingredient) Condensation->Imidacloprid Forms Imidazoline Ring

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen condensation of ethyl 1-adamantanecarboxylate with ethyl acetate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the Claisen condensation of ethyl 1-adamantanecarboxylate can be attributed to several factors, primarily related to the sterically hindered nature of the adamantyl group and the equilibrium of the reaction.

    • Suboptimal Base: The choice of base is critical. While sodium ethoxide is commonly used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can be more effective in deprotonating the α-carbon of ethyl acetate to form the necessary enolate. For sterically hindered esters, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can also be considered to favor the desired condensation.[1]

    • Reaction Conditions: Ensure anhydrous (water-free) conditions, as the presence of water can consume the base and hydrolyze the ester starting materials and product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. The reaction temperature may also need optimization. While Claisen condensations are often run at room temperature or with gentle heating, the optimal temperature for this specific reaction may vary.

    • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is crucial to use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction.[1] An acidic workup is required in the final step to neutralize the enolate and any remaining base.[1]

Issue 2: Formation of Side Products

  • Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge in Claisen condensations.

    • Self-Condensation of Ethyl Acetate: A primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, a slow, controlled addition of ethyl acetate to the reaction mixture containing the base and ethyl 1-adamantanecarboxylate can be employed.

    • Hydrolysis: As mentioned, any moisture in the reaction can lead to the hydrolysis of the starting esters to their corresponding carboxylic acids and ethanol. Thoroughly drying all glassware and using anhydrous solvents and reagents is essential.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of β-keto esters like this compound typically involves standard laboratory techniques.

    • Extraction: After the acidic workup, the product is usually extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying β-keto esters from starting materials and side products. A gradient of ethyl acetate in hexanes is a typical eluent system.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a crossed Claisen condensation reaction. The overall transformation is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Ethyl 1-adamantanecarboxylate P1 This compound R1->P1 + R2 R2 Ethyl acetate B 1. Strong Base (e.g., NaH, NaOEt) 2. Acidic Workup (e.g., aq. HCl) P2 Ethanol

Caption: General reaction scheme for the synthesis.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical due to the steric hindrance of the adamantyl group. While sodium ethoxide (NaOEt) in ethanol is a traditional choice for Claisen condensations, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like THF or diethyl ether may provide better yields by more effectively generating the required ethyl acetate enolate. For particularly challenging cases, a non-nucleophilic base such as lithium diisopropylamide (LDA) could be employed to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A suitable eluent system would typically be a mixture of hexanes and ethyl acetate.

Experimental Protocols

Proposed General Synthetic Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., 1.1 equivalents of sodium hydride) to a flame-dried round-bottom flask containing a magnetic stirrer and anhydrous solvent (e.g., THF).

  • Enolate Formation: Slowly add a solution of ethyl acetate (1.0 equivalent) in the anhydrous solvent to the stirred suspension of the base at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure the formation of the enolate.

  • Condensation: Add a solution of ethyl 1-adamantanecarboxylate (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or vacuum distillation.

Data Presentation

Table 1: Comparison of Bases for Claisen Condensation

BaseSolventTypical TemperatureAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolRoom Temp. to RefluxInexpensive, traditional method.Can lead to transesterification; may not be strong enough for hindered substrates.
Sodium Hydride (NaH)THF, Diethyl Ether0 °C to Room Temp.Strong, non-nucleophilic base; drives reaction to completion.Flammable solid, requires careful handling.
Lithium Diisopropylamide (LDA)THF, Diethyl Ether-78 °C to 0 °CVery strong, non-nucleophilic base; good for sterically hindered substrates.Requires low temperatures; must be freshly prepared or titrated.

Visualizations

Troubleshooting_Workflow Start Low Yield of This compound Check_Base Is the base strong enough and used in stoichiometric amounts? Start->Check_Base Check_Conditions Are the reaction conditions strictly anhydrous and inert? Check_Base->Check_Conditions Yes Optimize_Base Action: Use a stronger base (e.g., NaH, LDA) and ensure 1.1 eq. Check_Base->Optimize_Base No Check_Equilibrium Is the reaction being driven to completion? Check_Conditions->Check_Equilibrium Yes Optimize_Conditions Action: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. Check_Conditions->Optimize_Conditions No Optimize_Equilibrium Action: Use stoichiometric base and perform an acidic workup. Check_Equilibrium->Optimize_Equilibrium No Side_Products Are side products (e.g., ethyl acetoacetate) observed? Check_Equilibrium->Side_Products Yes End Improved Yield Optimize_Base->End Optimize_Conditions->End Optimize_Equilibrium->End Optimize_Addition Action: Add ethyl acetate slowly to the reaction mixture. Side_Products->Optimize_Addition Yes Optimize_Addition->End Signaling_Pathway_Analogy Conceptual Pathway for Successful Synthesis cluster_inputs Inputs cluster_process Key Steps cluster_output Output Ethyl 1-adamantanecarboxylate Ethyl 1-adamantanecarboxylate Nucleophilic Attack Nucleophilic Attack Ethyl 1-adamantanecarboxylate->Nucleophilic Attack Ethyl acetate Ethyl acetate Enolate Formation Enolate Formation Ethyl acetate->Enolate Formation Strong Base Strong Base Strong Base->Enolate Formation Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Enolate Formation Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide Deprotonation of Product Deprotonation of Product Elimination of Ethoxide->Deprotonation of Product High Yield of Pure Product High Yield of Pure Product Deprotonation of Product->High Yield of Pure Product

References

Technical Support Center: Ethyl 3-(1-adamantyl)-3-oxopropanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities often originate from the starting materials and side reactions during its synthesis, which is typically a Claisen condensation. Potential impurities include:

  • Unreacted starting materials: Adamantane-1-carboxylic acid ethyl ester and ethyl acetate.

  • Side-products from self-condensation of ethyl acetate: Ethyl acetoacetate.

  • Byproducts from the workup procedure.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white solid. While a specific melting point is not widely reported in the literature, a sharp melting range is indicative of high purity.

Q4: Which analytical techniques are recommended to assess the purity of this compound?

A4: The purity of the final product should be assessed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

  • Melting Point Analysis: A sharp and consistent melting point range indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not suitable; the compound is insoluble.Select a more polar solvent or a solvent mixture. A good starting point for esters can be ethanol or ethyl acetate.[2]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.[2]Add a small amount of a better solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. Consider using a slightly more polar solvent system.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath or even a dry ice/acetone bath.[3] If crystals still do not form, a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent) may be necessary.[3]
The purified product has a low yield. The compound has significant solubility in the cold solvent. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent.A second recrystallization may be necessary. If impurities persist, column chromatography is recommended for a more effective separation.[4]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. The eluent system is not optimal. The column was not packed properly.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate.[5] Ensure the column is packed uniformly to avoid channeling.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase. The sample was not loaded properly.Add a small amount of a slightly more polar solvent to the eluent. Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.

Data Presentation

The following table summarizes typical parameters for the purification of adamantyl β-keto esters, which can be adapted for this compound.

Purification Method Parameters Typical Values/Ranges Expected Purity
Recrystallization Solvent SystemEthanol, or Hexane/Ethyl Acetate mixture>98%
TemperatureDissolve at boiling point, crystallize at 0-25 °C
Column Chromatography Stationary PhaseSilica Gel (100-200 mesh)[6]>99%
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1)[5]
LoadingDry loading or minimal solvent

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC/¹H NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (or very impure) purity_check_recryst Check Purity recrystallization->purity_check_recryst purity_check_column Check Purity column_chromatography->purity_check_column purity_check_recryst->column_chromatography Purity < 98% pure_product Pure Product purity_check_recryst->pure_product Purity > 98% purity_check_column->column_chromatography Repeat if necessary purity_check_column->pure_product Purity > 99% end Store Appropriately pure_product->end

Caption: Decision workflow for selecting a purification method.

TroubleshootingWorkflow start Purification Issue Encountered issue_type What is the issue? start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization column_issue Column Chromatography Problem issue_type->column_issue Column Chromatography recryst_issue_type Specific Problem? recrystallization_issue->recryst_issue_type oiling_out Oiling Out recryst_issue_type->oiling_out Oiling no_crystals No Crystals Form recryst_issue_type->no_crystals No Formation low_yield Low Yield recryst_issue_type->low_yield Yield solution_oiling Slow cooling, add co-solvent oiling_out->solution_oiling solution_no_crystals Concentrate, cool further, or change solvent no_crystals->solution_no_crystals solution_low_yield Use minimal hot solvent, cool thoroughly low_yield->solution_low_yield col_issue_type Specific Problem? column_issue->col_issue_type poor_separation Poor Separation col_issue_type->poor_separation Separation no_elution Compound Not Eluting col_issue_type->no_elution Elution solution_poor_sep Optimize eluent via TLC, repack column poor_separation->solution_poor_sep solution_no_elution Increase eluent polarity no_elution->solution_no_elution

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of Adamantane Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of adamantane beta-keto esters. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: My reaction yield is very low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot indicate progress. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Reversibility of the Condensation: The Claisen condensation, a common route to β-keto esters, is a reversible reaction.[1][2] The equilibrium may not favor the product.

    • Solution: The final deprotonation of the β-keto ester product (pKa ≈ 11) by the alkoxide base is crucial to drive the reaction forward.[1] Ensure you are using at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, LDA). Using the alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) can prevent side reactions from transesterification.

  • Purity of Starting Materials: Impurities in the adamantane precursor or other reagents can deactivate catalysts or lead to side reactions.[3]

    • Solution: Ensure all starting materials and solvents are pure and anhydrous. THF, for example, should be freshly distilled from a suitable drying agent like sodium/benzophenone, as it can form an azeotrope with water.[4]

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the reaction.

    • Solution: Optimization of reaction conditions is key. This may involve using a stronger base, a higher reaction temperature, or a different solvent system to improve solubility and reactivity.

Question: My TLC analysis shows multiple spots, indicating a mixture of products. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is often due to the reactivity of the intermediates and starting materials.

  • Self-Condensation: The enolizable ketone or ester starting materials can react with themselves.[5]

    • Solution: To minimize self-condensation of a ketone, you can sometimes use an excess of the ketone relative to the adamantane ester.[5] For crossed Claisen reactions between two different esters, one ester should ideally lack α-hydrogens to prevent its self-condensation.[2]

  • Reaction with Solvent: Ethers used as solvents (like THF or diethyl ether) can be cleaved by Lewis acids, which may be present as catalysts or formed during the reaction.[6] This can lead to the formation of unwanted ester byproducts, such as ethyl adamantane-1-carboxylate if diethyl ether is used.[6]

    • Solution: Minimize reaction times when using ether solvents with Lewis acids. Replacing a portion of the THF with a less reactive solvent like toluene has been shown to suppress the formation of certain side products like 1,3-diones.[6]

  • Reduction or 1,2-Addition Products: If using organometallic reagents like Grignard reagents, they can act as reducing agents or add directly to the carbonyl group, forming secondary or tertiary alcohols instead of the desired β-keto ester.[6]

    • Solution: Carefully control the stoichiometry and addition rate of the organometallic reagent. Maintaining low temperatures during addition can also help favor the desired condensation reaction over reduction or direct addition.

Question: The reaction mixture turned into a dark, tar-like substance. What causes this and is it salvageable?

Answer: Dark coloration or tar formation usually indicates polymerization or decomposition of the starting materials or products.

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[5] Aldehydes and some ketones are particularly prone to polymerization under these conditions.

  • Solution:

    • Reduce Temperature: Perform the reaction at a lower temperature, such as room temperature or in an ice bath, to moderate the reaction rate.[5]

    • Optimize Base Concentration: Use the minimum effective concentration of the base. A catalytic amount may be sufficient in some cases.

    • Purification: While challenging, it may be possible to isolate some desired product from the mixture using column chromatography, though yields will likely be low.

Question: My product seems to be degrading during workup or purification. What could be happening?

Answer: The β-keto ester product can be unstable under certain conditions.

  • Hydrolysis and Decarboxylation: In the presence of acid or base and heat, the ester can be hydrolyzed to a β-keto acid.[7] This β-keto acid is often unstable and can readily lose CO₂ (decarboxylate) to form a simple adamantyl ketone.[7][8][9]

    • Solution: Use mild conditions for workup and purification. Avoid strong acids or bases and high temperatures. If an acidic or basic extraction is necessary, perform it quickly and at a low temperature. Neutralize the solution promptly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing adamantane β-keto esters? A common and effective method is the Claisen condensation, where an adamantane-containing ester is reacted with another ester or a ketone in the presence of a strong base.[1]

Q2: Why are anhydrous conditions so critical for this synthesis? Bases like sodium hydride (NaH) react violently with water. Any moisture present will consume the base, reducing its effectiveness and potentially generating hydroxide ions (e.g., NaOH), which can promote different side reactions like hydrolysis.[4]

Q3: Can I use a different base besides sodium hydride? Yes, other strong, non-nucleophilic bases can be used. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common alternatives. Alkoxides like sodium ethoxide are also used, but it's best to match the alkoxide to the ester to prevent transesterification.[1]

Q4: My adamantane starting materials have poor solubility. How can I address this? Solubility issues with adamantane derivatives are common.[10] Try different solvent systems. A mixture of solvents, such as THF and toluene, might improve solubility.[6] In some cases, gentle warming may be required, but this must be balanced against the risk of promoting side reactions.

Q5: How can I confirm the structure of my final product and identify byproducts? Standard analytical techniques are used. ¹H and ¹³C NMR spectroscopy can confirm the structure of the β-keto ester, which often exists as a mixture of keto and enol tautomers.[10] Mass spectrometry (MS) will confirm the molecular weight. FTIR spectroscopy can identify the characteristic carbonyl stretches of the ketone and ester groups.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile byproducts in the crude reaction mixture.

Data Summary

Table 1: Common Side Products and Mitigation Strategies

Side Product ClassSpecific ExampleProbable CauseRecommended Mitigation StrategyReference(s)
Esters Ethyl adamantane-1-carboxylateCleavage of ether solvent (e.g., diethyl ether) by Lewis acids.Minimize reaction time; consider alternative solvents like toluene.[6]
Alcohols 1-Adamantyl tertiary alcohols1,2-addition of Grignard reagents to the carbonyl group.Use equimolar ratio of reagents; maintain low temperature.[6]
Alcohols/Aldehydes 1-AdamantylmethanolReduction of adamantane-1-carbonyl chloride or related intermediates.Careful control of reducing equivalents (e.g., Grignard reagent).[6]
Diketones 1,3-DionesReaction of acyl chloride with the enolate of the product ketone.Replace a portion of THF solvent with toluene.[6]
Ketones Adamantyl ketoneHydrolysis and subsequent decarboxylation of the β-keto ester product.Use mild, neutral conditions during workup and purification; avoid heat.[7][9]
Polymers/Tar Dark, insoluble materialExcessively high temperature or base concentration.Reduce reaction temperature; optimize base concentration.[5]

Experimental Protocols

Protocol: Synthesis of an Adamantane β-Keto Ester via Claisen-type Condensation

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Adamantane-1-carbonyl chloride (or a suitable adamantyl ester)

  • Ketone or ester with α-hydrogens

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF), freshly distilled

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Base Suspension: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, suspend NaH (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of the ketone or ester (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Condensation: Cool the resulting enolate solution back to 0 °C. Add a solution of the adamantane-1-carbonyl chloride (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates, but should be employed cautiously.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure adamantane β-keto ester.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis & Primary Checks cluster_troubleshooting Troubleshooting Paths cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Multiple Products start Low Yield or Multiple Products check_purity Check Purity of Starting Materials & Solvents start->check_purity First, check... monitor_tlc Monitor Reaction by TLC check_purity->monitor_tlc incomplete Reaction Incomplete? monitor_tlc->incomplete Analyze TLC multiple_products Multiple Products Observed? monitor_tlc->multiple_products Analyze TLC solution_time Extend Reaction Time incomplete->solution_time Yes solution_temp Increase Temperature Cautiously incomplete->solution_temp Yes solution_base Ensure >= 1 eq. of Strong Base incomplete->solution_base Yes solution_self Adjust Stoichiometry (Suppress Self-Condensation) multiple_products->solution_self Yes solution_solvent Change Solvent System (e.g., add Toluene) multiple_products->solution_solvent Yes solution_decarboxylation Use Mild/Neutral Workup (Prevent Decarboxylation) multiple_products->solution_decarboxylation Yes Side_Reactions Ad_Ester Adamantane Ester (Ad-COOR) SolventReact Side Product: Solvent-Derived Ester Ad_Ester->SolventReact Lewis Acid + Ether Solvent Reduction Side Product: Alcohol (via Reduction) Ad_Ester->Reduction Reducing Agent (e.g., Grignard) Reaction Claisen Condensation Ad_Ester->Reaction Enolate Enolate (from Ketone/Ester) SelfCond Self-Condensation Product Enolate->SelfCond Side Reaction Enolate->Reaction Product Desired Product: Adamantane β-Keto Ester Decarbox Side Product: Adamantyl Ketone (via Decarboxylation) Reaction->Product Main Pathway Reaction->Decarbox Harsh Workup (Acid/Base, Heat)

References

Technical Support Center: Optimizing β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing β-keto esters?

A1: The most prevalent methods include the Claisen condensation (and its intramolecular variant, the Dieckmann condensation), and the C-acylation of pre-formed ketone or ester enolates.[1][2] The Claisen condensation involves the base-mediated reaction of two ester molecules to form a β-keto ester.[1][3][4] The acylation of enolates offers a more controlled approach where a ketone or ester is first deprotonated to form an enolate, which then reacts with an acylating agent.[2]

Q2: My Claisen condensation is giving a low yield. What are the likely causes?

A2: Low yields in Claisen condensations can stem from several factors. One common issue is the use of an inappropriate base; a stoichiometric amount of a strong base is required to drive the reaction to completion by deprotonating the product β-keto ester.[3][4] Another potential problem is the presence of water, which can hydrolyze the ester starting material or the product.[5] Additionally, if the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products and reduced yield of the desired compound.

Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?

A3: Common side reactions include:

  • Self-condensation: In crossed Claisen reactions, if both esters have α-hydrogens, a mixture of four products can form. To avoid this, use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl benzoate or ethyl formate.[6]

  • O-acylation vs. C-acylation: When acylating pre-formed enolates, a mixture of C-acylated (desired β-keto ester) and O-acylated (enol ester) products can be obtained. The choice of solvent can influence this; mildly coordinating solvents like THF tend to favor C-acylation.[7]

  • Transesterification: This occurs when the alkoxide base does not match the ester's alkoxy group. To prevent this, always use a base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).[3]

Q4: How do I choose the right base for my β-keto ester synthesis?

A4: The choice of base is critical. For a standard Claisen condensation, an alkoxide base matching the ester (e.g., NaOEt for ethyl esters) is used in stoichiometric amounts to deprotonate the product and drive the equilibrium forward.[2] For crossed Claisen or Dieckmann condensations where more control is needed, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one reaction partner before adding the second.[3] Using stronger bases like sodium amide or sodium hydride can often increase the yield compared to sodium ethoxide.[1]

Q5: Can I synthesize a β-keto ester from a ketone?

A5: Yes, this is a common and effective method. The ketone is first converted to its enolate using a base, and this enolate is then acylated. Ketone enolates can be acylated with non-enolizable esters, such as diethyl carbonate, to yield a β-keto ester.[8] This approach is often used when the desired substitution pattern is more easily accessible from a ketone precursor.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Incorrect Base Ensure a stoichiometric amount of a strong base (e.g., NaH, NaOEt, LDA) is used. For Claisen condensations, the alkoxide should match the ester.
Wet Reagents/Solvent Use anhydrous solvents and thoroughly dry all glassware. The presence of water can lead to hydrolysis of the ester.
Reaction Not Driven to Completion The product β-keto ester must have an acidic α-hydrogen that can be deprotonated by the base to drive the reaction forward. Substrates with only one α-hydrogen may not react well under standard Claisen conditions.[3]
Steric Hindrance Highly substituted esters may react slowly or not at all. Consider using a stronger, non-nucleophilic base like LDA and a more reactive acylating agent.
Issue 2: Complex Mixture of Products
Potential Cause Troubleshooting Step
Self-Condensation in Crossed Claisen Use one ester partner that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate). Alternatively, pre-form the enolate of one ester with LDA at low temperature before adding the second ester.[6]
Transesterification Use an alkoxide base that matches the alkoxy group of your ester starting material.
O- vs. C-Acylation To favor C-acylation, use a less polar, weakly coordinating solvent like THF. The choice of acylating agent is also important; reagents like methyl cyanoformate are known to favor C-acylation.[2]
Oligomerization in Dieckmann Condensation Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in β-keto ester synthesis, providing a basis for condition selection.

Table 1: Catalyst Performance in the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol [9]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Boric Acid10Toluene60835
Silica Supported Boric Acid10 wt%Solvent-free80295
3-Nitrobenzeneboronic Acid2.5TolueneReflux592

Table 2: Comparison of Yields for β-Keto Ester Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one [10]

EntryProductRatio (Dioxinone/Alcohol/NaOAc)Time (h)Yield (%)
13a1:1.3:03058
23a1:1.3:13099
63b1:1.3:12498
73c1:1.3:12499
83d1:1.3:11297
123h1:1.3:12498
173l1:1.3:12499

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is adapted from Organic Syntheses.

Materials:

  • Ethyl acetate (anhydrous, containing 2-3% ethanol)

  • Sodium metal, finely sliced

  • 50% Acetic acid solution

  • Calcium chloride (anhydrous)

Procedure:

  • In a 2-L round-bottomed flask equipped with an efficient reflux condenser, place 500 g (531 mL) of ethyl acetate.

  • Add 50 g of clean, finely sliced sodium metal to the flask.

  • Gently warm the mixture on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.

  • Allow the reaction to proceed until the sodium is completely consumed. The mixture will become a semi-solid mass.

  • Cool the reaction mixture and acidify by adding approximately 275 mL of 50% acetic acid.

  • If necessary, add salt to facilitate the separation of the ester layer.

  • Separate the ester layer, dry over anhydrous calcium chloride, and fractionally distill under reduced pressure.

  • Collect the fraction boiling at 76–80°C/18 mm Hg. The expected yield is 105–110 g.[5]

Protocol 2: C-Acylation of a Preformed Enolate with Methyl Cyanoformate

This protocol is adapted from Organic Syntheses and demonstrates the synthesis of a β-keto ester from a ketone. CAUTION! Cyanide salts are formed in this procedure. All steps should be conducted in a well-ventilated hood with appropriate personal protective equipment.

Materials:

  • Enone starting material

  • Lithium metal

  • tert-Butyl alcohol

  • Dry ether

  • Liquid ammonia

  • Methyl cyanoformate

  • Isoprene

Procedure:

  • Dry liquid ammonia (350 mL) over sodium amide and distill it into a flame-dried, 1-L, three-necked, round-bottomed flask under a positive pressure of dry nitrogen.

  • Cool the flask to -78°C and add small pieces of lithium (1.11 g, 0.16 mol) over 10 minutes to form a deep blue solution.

  • Add a solution of the enone (0.07 mol) in tert-butyl alcohol (0.07 mol) and dry ether (40 mL) dropwise over 15 minutes at -78°C.

  • Add isoprene dropwise to discharge the residual blue color.

  • Allow the ammonia to evaporate under a stream of dry nitrogen and remove the ether under reduced pressure to obtain the lithium enolate as a white foam.

  • Suspend the lithium enolate in dry ether (80 mL) at -78°C with vigorous stirring.

  • Add methyl cyanoformate (6.73 g, 0.08 mol) over a 5-minute period.

  • Maintain stirring at -78°C for 40 minutes, then allow the mixture to warm to 0°C.

  • Add water (500 mL) and ether (200 mL) and stir vigorously until any precipitate dissolves.

  • Separate the organic layer, extract the aqueous phase with ether (2 x 300 mL), and wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude β-keto ester.[11]

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield of β-Keto Ester check_base Is the base appropriate and stoichiometric? start->check_base check_water Are all reagents and glassware anhydrous? check_base->check_water Yes solution_base Use stoichiometric alkoxide matching the ester, or a stronger base like NaH/LDA. check_base->solution_base No check_product_structure Does the product have an enolizable α-H? check_water->check_product_structure Yes solution_water Thoroughly dry all solvents and glassware. Run under inert atmosphere. check_water->solution_water No check_side_reactions Are there signs of side reactions? check_product_structure->check_side_reactions Yes solution_product_structure Reaction is thermodynamically unfavorable. Consider an alternative synthetic route. check_product_structure->solution_product_structure No solution_side_reactions Proceed to Side Reaction Analysis check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting flowchart for low yield in β-keto ester synthesis.

Experimental_Workflow_Crossed_Claisen start Start: Directed Crossed Claisen Condensation step1 Dissolve enolizable ester in anhydrous THF at -78°C under N2. start->step1 step2 Slowly add 1 equivalent of LDA solution. step1->step2 step3 Stir for 30-60 min to ensure complete enolate formation. step2->step3 step4 Slowly add non-enolizable ester (electrophile). step3->step4 step5 Allow reaction to proceed at -78°C, then warm to room temperature. step4->step5 step6 Quench with aqueous acid (e.g., NH4Cl). step5->step6 step7 Perform aqueous workup and extraction. step6->step7 step8 Purify by column chromatography. step7->step8 end_node Obtain pure crossed β-keto ester step8->end_node

Caption: Workflow for a directed crossed Claisen condensation using LDA.

C_vs_O_Acylation enolate Pre-formed Enolate c_acylation C-Acylation (Favored in less polar, weakly coordinating solvents like THF) enolate->c_acylation o_acylation O-Acylation (Favored in polar, strongly coordinating solvents like DMSO, HMPA) enolate->o_acylation product_c β-Keto Ester (Desired Product) c_acylation->product_c product_o Enol Ester (Side Product) o_acylation->product_o

Caption: Logical relationship between solvent polarity and C- vs. O-acylation.

References

Troubleshooting low yield in Darzens reaction for beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Darzens reaction, specifically when using β-keto esters as the carbonyl component.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My Darzens reaction with a β-keto ester is giving a very low yield of the desired glycidic ester. What are the most common causes?

A: Low yields in the Darzens reaction with β-keto esters can stem from several factors. The most common culprits include:

  • Suboptimal Base Selection: The choice of base is critical. It needs to be strong enough to deprotonate the α-haloester but not so strong that it favors side reactions.

  • Competitive Enolization: β-Keto esters have an acidic α-proton between the two carbonyl groups, which can be deprotonated by the base. This competes with the desired deprotonation of the α-haloester, reducing the concentration of the nucleophile required for the Darzens condensation.

  • Side Reactions: Several side reactions can compete with the desired Darzens condensation, significantly lowering the yield of the glycidic ester. These include:

    • Claisen Condensation: The enolate of the β-keto ester can react with another molecule of the β-keto ester or the α-haloester.

    • Self-condensation of the α-haloester: The enolate of the α-haloester can react with another molecule of the α-haloester.[1]

    • Aldol-type reactions: The base can promote self-condensation of the β-keto ester.[2]

  • Improper Reaction Conditions: Temperature, reaction time, and solvent can all have a significant impact on the reaction's success.

  • Work-up and Purification Issues: The desired glycidic ester may be sensitive to the work-up conditions, or it may be difficult to separate from byproducts.

2. Q: How do I choose the right base for my reaction?

A: The ideal base for a Darzens reaction with a β-keto ester should be a strong, non-nucleophilic base. Here are some common choices and their considerations:

  • Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu): These are frequently used bases.[3][4] Potassium tert-butoxide is often preferred as its bulkiness can disfavor nucleophilic attack and side reactions.[5]

  • Sodium Amide (NaNH₂): A very strong base that can be effective, particularly when other bases fail.[1][3] However, its high reactivity can sometimes lead to more side products.

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can be useful for generating the enolate of the α-haloester at low temperatures, potentially minimizing side reactions.

To prevent transesterification, it is often recommended to use an alkoxide base that corresponds to the ester group of the reactants (e.g., sodium ethoxide with ethyl esters).[2]

3. Q: How can I minimize the competitive enolization of my β-keto ester?

A: This is a key challenge. Here are some strategies:

  • Use a less hindered α-haloester: This can increase the rate of its deprotonation relative to the β-keto ester.

  • Employ a bulky base: A sterically hindered base like potassium tert-butoxide may preferentially deprotonate the less hindered α-proton of the α-haloester.

  • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetic deprotonation of the α-haloester.[1]

  • Slow Addition of the Base: Adding the base slowly to a mixture of the β-keto ester and the α-haloester can help to maintain a low concentration of the base, which can improve selectivity.

4. Q: What are the main side reactions and how can I avoid them?

A: The primary side reactions are the Claisen and aldol-type condensations.

  • To Minimize Claisen Condensation:

    • Use a stoichiometric amount of a strong base to fully and rapidly convert the α-haloester to its enolate.

    • Keep the temperature low to disfavor the equilibrium that can lead to Claisen products.[6]

  • To Minimize Aldol-type Reactions:

    • Choose a base that is less likely to promote the self-condensation of the β-keto ester.

    • Maintain a low reaction temperature.

5. Q: What are the optimal reaction conditions (solvent, temperature, time)?

A: Optimal conditions are highly dependent on the specific substrates. However, some general guidelines are:

  • Solvent: Anhydrous aprotic solvents are typically used. Common choices include diethyl ether, tetrahydrofuran (THF), benzene, or toluene.[4][7]

  • Temperature: The reaction is often started at a low temperature (e.g., 0-15 °C) during the addition of the base to control the exothermic reaction and minimize side reactions, and then allowed to warm to room temperature.[5][7]

  • Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[4]

Quantitative Data Summary

The following table summarizes reaction conditions from literature examples of the Darzens reaction. Note that yields are highly substrate-dependent.

Carbonyl Compoundα-HaloesterBaseSolventTemperatureTimeYield (%)Reference
CyclohexanoneEthyl chloroacetateKOtButert-Butanol10-15 °C2.5-3 h83-95[5]
AcetophenoneEthyl chloroacetateNaNH₂Benzene15-20 °C4 h62-64[7]
Aromatic AldehydesEthyl chloroacetatePolymer-supported quaternary ammonium saltsAcetonitrileRoom TempShortGood[8]
Various Aldehydesα-chloroesterCatalyst (2 mol%) and BaseTHFRoom Temp24 h-[4]

Experimental Protocols

General Protocol for the Darzens Reaction of a β-Keto Ester with an α-Haloester

This protocol is a general guideline and may require optimization for specific substrates. It is adapted from established procedures for the Darzens reaction.[5][7]

Materials:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • α-Haloester (e.g., ethyl chloroacetate)

  • Anhydrous solvent (e.g., THF, diethyl ether, or benzene)

  • Base (e.g., potassium tert-butoxide, sodium ethoxide, or sodium amide)

  • Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere like nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add the β-keto ester (1.0 eq) and the α-haloester (1.0-1.2 eq) dissolved in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Addition: Dissolve or suspend the base (1.0-1.2 eq) in the anhydrous solvent and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a period of time, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench it by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Darzens Reaction

Darzens_Troubleshooting start Low Yield in Darzens Reaction check_base 1. Evaluate Base - Strength - Steric Hindrance - Stoichiometry start->check_base check_side_reactions 2. Analyze for Side Reactions - Claisen Condensation - Aldol Condensation - Self-Condensation start->check_side_reactions check_conditions 3. Review Reaction Conditions - Temperature - Solvent - Reaction Time start->check_conditions check_workup 4. Assess Work-up & Purification - Quenching Method - Extraction Efficiency - Purification Technique start->check_workup solution_base Optimize Base: - Use bulky base (e.g., KOtBu) - Use non-nucleophilic base (e.g., LDA) - Ensure stoichiometric amount check_base->solution_base solution_side_reactions Minimize Side Reactions: - Lower reaction temperature - Slow addition of base - Use excess α-haloester check_side_reactions->solution_side_reactions solution_conditions Optimize Conditions: - Run at lower initial temperature - Use anhydrous aprotic solvent - Monitor by TLC for optimal time check_conditions->solution_conditions solution_workup Improve Work-up: - Use mild quenching agent (e.g., NH4Cl) - Perform multiple extractions - Choose appropriate purification method check_workup->solution_workup

A troubleshooting workflow for addressing low yields in the Darzens reaction.

Logical Relationship of Potential Side Reactions

Side_Reactions cluster_reactants Reactants cluster_enolates Enolates cluster_products Products BKE β-Keto Ester (BKE) BKE_enolate BKE Enolate Darzens Darzens Product (Glycidic Ester) Aldol Aldol Product AHE α-Haloester (AHE) AHE_enolate AHE Enolate Claisen Claisen Product Self_Condensation AHE Self-Condensation Product BKE_enolate->BKE Side Reaction BKE_enolate->AHE Side Reaction AHE_enolate->BKE Desired Attack AHE_enolate->AHE Side Reaction Base Base Base->BKE Deprotonation Base->AHE Deprotonation

Competitive pathways in the Darzens reaction of β-keto esters.

References

Technical Support Center: Purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound synthesized via Claisen condensation?

A1: Based on the typical Claisen condensation synthesis route, the most common impurities are likely to be:

  • Unreacted Starting Materials: Such as ethyl 1-adamantylcarboxylate and ethyl acetate.

  • Alkoxide Base: Residual sodium ethoxide or other alkoxide bases used to catalyze the reaction.

  • Self-Condensation Products: For example, ethyl acetoacetate, formed from the self-condensation of ethyl acetate.

  • Hydrolysis Products: 1-Adamantanecarboxylic acid or 3-(1-adamantyl)-3-oxopropanoic acid, if the compound has been exposed to acidic or basic aqueous conditions.

Q2: My purified this compound shows a lower than expected melting point. What could be the reason?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting materials or byproducts disrupts the crystal lattice of the pure compound, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: I am observing streaking or tailing of my product spot on the TLC plate during column chromatography. What can I do to improve the separation?

A3: Tailing on a silica gel TLC plate for a β-keto ester can be due to the slightly acidic nature of the silica, which can interact with the enol form of the compound. To mitigate this, you can try the following:

  • Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

  • Ensure your sample is not overloaded on the TLC plate.

  • Use a different stationary phase, such as neutral alumina, although silica gel is generally effective.

Q4: Can I use distillation to purify this compound?

A4: While vacuum distillation can be a viable purification method for some β-keto esters, the relatively high molecular weight and boiling point of this compound (Boiling Point: 108 °C at an unspecified low pressure) may require a high vacuum and elevated temperatures, which could lead to decomposition. Recrystallization and column chromatography are generally milder and more effective methods for removing non-volatile impurities.

Troubleshooting Guides

This section provides structured guidance for common purification challenges.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • Broad signals in ¹H NMR spectrum.

  • Multiple spots on TLC analysis.

  • Oily or semi-solid appearance instead of a crystalline solid.

Possible Causes:

  • Incomplete reaction.

  • Inefficient removal of the basic catalyst during aqueous work-up.

  • Presence of significant amounts of starting materials or side-products.

Troubleshooting Workflow:

G start Low Purity Product wash Ensure thorough aqueous wash (e.g., with dilute HCl then brine) to remove base. start->wash re_extract Re-extract aqueous layer with an organic solvent. wash->re_extract dry Dry organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄). re_extract->dry concentrate Concentrate under reduced pressure. dry->concentrate assess Assess purity (TLC, NMR). concentrate->assess pure Pure Product assess->pure Purity Acceptable impure Still Impure assess->impure column Proceed to Column Chromatography recrystallize Proceed to Recrystallization impure->column Complex mixture impure->recrystallize Mainly one impurity

Caption: Troubleshooting workflow for low initial purity.

Problem 2: Difficulty with Recrystallization

Symptoms:

  • Product "oils out" instead of crystallizing.

  • No crystal formation upon cooling.

  • Low recovery of the purified product.

Troubleshooting Steps:

Symptom Possible Cause Suggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is supersaturated.Add a small amount of additional hot solvent to ensure the product is fully dissolved. Cool the solution more slowly. Try a lower boiling point solvent system.
No Crystal Formation Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Low Recovery The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent. Premature crystallization during hot filtration.Cool the crystallization mixture in an ice bath for a longer period. Minimize the amount of cold solvent used for washing the crystals. Ensure the filtration apparatus is pre-warmed before hot filtration.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined by small-scale trials.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Commonly successful solvent systems for β-keto esters include ethanol/water, ethyl acetate/hexane, and isopropanol.

2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid. c. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the hot, more soluble solvent to redissolve the precipitate. d. If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration. e. Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. f. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Develop the TLC plate using different ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate).

  • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into a chromatography column, ensuring an even and compact bed without air bubbles. c. Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel bed. c. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, starting with a low polarity. b. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then more polar impurities. c. Collect the eluate in fractions and monitor the separation by TLC.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Starting Points for Optimization):

Parameter Recrystallization Column Chromatography
Solvent System (Examples) Ethanol/Water (e.g., 9:1 to 4:1)Hexane/Ethyl Acetate (e.g., 95:5 to 80:20)
Solvent Volume Minimal amount to dissolve at boilingDependent on column size
Stationary Phase N/ASilica Gel (60 Å, 230-400 mesh)
Expected Purity >98% (can be improved with multiple recrystallizations)>99%

Logical Relationship Diagram

G cluster_synthesis Synthesis (Claisen Condensation) cluster_impurities Potential Impurities cluster_purification Purification Methods Adamantane Ester Adamantane Ester Crude Product Crude Product Adamantane Ester->Crude Product Ethyl Acetate Ethyl Acetate Ethyl Acetate->Crude Product Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Crude Product Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Self-Condensation Products Self-Condensation Products Crude Product->Self-Condensation Products Residual Base Residual Base Crude Product->Residual Base Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Stability issues of Ethyl 3-(1-adamantyl)-3-oxopropanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound is a β-keto ester. The primary stability concern for this class of compounds in solution is its susceptibility to hydrolysis, followed by decarboxylation of the resulting β-keto acid, particularly under acidic conditions or at elevated temperatures. Additionally, transesterification can occur if other alcohols are present in the solution.

Q2: What is the main degradation pathway for this compound?

The principal degradation pathway involves two main steps:

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming 3-(1-adamantyl)-3-oxopropanoic acid. This reaction can be catalyzed by acid or base.

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂), especially upon heating, to form 1-adamantyl methyl ketone.[1][2]

Q3: How does pH influence the stability of this compound solutions?

The stability of the degradation product, the β-keto acid, is pH-dependent. Acidic conditions can accelerate the decarboxylation of the β-keto acid intermediate.[1] Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to enhance the stability of the compound in solution by keeping the hydrolyzed acid in its deprotonated (carboxylate) form, which is less prone to decarboxylation.[1]

Q4: What is the effect of temperature on the stability of this compound in solution?

Elevated temperatures significantly accelerate the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[1] For long-term storage of solutions, it is advisable to use low temperatures (e.g., -20°C to -80°C) to minimize degradation.[1]

Q5: Which solvents are recommended for dissolving this compound?

Aprotic organic solvents such as DMSO, DMF, or anhydrous acetonitrile are generally preferred for preparing stock solutions to minimize hydrolysis. If aqueous buffers are required for experiments, fresh solutions should be prepared just before use. The use of protic solvents like alcohols (e.g., methanol, ethanol) may lead to transesterification over time.[3]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.Prepare fresh solutions in aqueous buffer immediately before each experiment. For storage, use aprotic solvents and keep at low temperatures (-20°C to -80°C).[1]
Inconsistent results between experimental repeats. Degradation of the compound in stock solutions or during the experiment.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Monitor the purity of the stock solution periodically using analytical techniques like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products (e.g., 1-adamantyl methyl ketone) or byproducts from transesterification.Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Avoid using alcohol-based solvents for long-term storage to prevent transesterification.[3]
Precipitation of the compound in aqueous buffers. Low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

Objective: To determine the stability of this compound in a given solution over time.

Materials:

  • This compound

  • Selected solvent (e.g., phosphate buffer pH 7.4, acetonitrile)

  • HPLC system with a UV detector[4]

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water gradient)

  • Autosampler vials

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into aliquots in separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).

  • At each time point, take one vial and inject an appropriate volume onto the HPLC system.

  • Analyze the chromatogram to determine the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining compound against time to visualize the degradation profile.

Visualizations

cluster_degradation Degradation Pathway Compound This compound Intermediate 3-(1-adamantyl)-3-oxopropanoic acid Compound->Intermediate Hydrolysis (+H2O, H+ or OH-) Product 1-adamantyl methyl ketone + CO2 Intermediate->Product Decarboxylation (Heat) cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results CheckPurity Check Purity of Stock Solution (e.g., HPLC) Start->CheckPurity IsPure Is Stock Solution Pure? CheckPurity->IsPure PrepareNew Prepare Fresh Stock Solution IsPure->PrepareNew No CheckProtocol Review Experimental Protocol for Stability Issues IsPure->CheckProtocol Yes PrepareNew->CheckPurity ModifyProtocol Modify Protocol: - Use fresh solutions - Control temperature - Adjust pH CheckProtocol->ModifyProtocol End Consistent Results ModifyProtocol->End cluster_analytical Analytical Method Selection Goal Analytical Goal Quantification Quantification of Parent Compound Goal->Quantification Identification Identification of Degradants Goal->Identification HPLC HPLC-UV Quantification->HPLC LCMS LC-MS Identification->LCMS

References

Preventing hydrolysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-(1-adamantyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the handling and purification of this compound, with a specific focus on preventing its hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its hydrolysis important?

A1: this compound is a beta-keto ester. Beta-keto esters are valuable synthetic intermediates in organic chemistry.[1][2] Hydrolysis, the chemical breakdown of the ester by water, converts it into the corresponding beta-keto acid. This acid is often unstable and can readily undergo decarboxylation, leading to a loss of the desired product and the formation of impurities. Therefore, preventing hydrolysis is crucial for maximizing yield and ensuring the purity of the final compound.

Q2: Under what conditions is this compound susceptible to hydrolysis?

A2: Like most esters, this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions. Basic conditions, in a reaction known as saponification, are particularly effective at promoting hydrolysis, and this process is generally irreversible.[3] The bulky adamantyl group provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.[4][5][6] However, prolonged exposure to aqueous acid or base, especially at elevated temperatures, will lead to significant product loss.

Q3: What are the tell-tale signs of hydrolysis during my workup?

A3: The primary indicators of hydrolysis are a lower than expected yield of the final ester product and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, which corresponds to the beta-keto acid byproduct. In some cases, if the beta-keto acid has decarboxylated, you may observe the formation of adamantyl methyl ketone.

Q4: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A4: It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide during the aqueous workup of esters, as they significantly accelerate the rate of saponification, leading to product loss. Milder bases are recommended to neutralize any acid catalysts.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Recommended Solution
Low Yield of Ester Hydrolysis during aqueous workup. - Use a weak inorganic base (e.g., saturated sodium bicarbonate solution) for neutralization.[7] - Perform all aqueous washes with cold (0-5 °C) solutions to slow the kinetics of hydrolysis. - Minimize the time the organic layer is in contact with the aqueous phase. - Consider using a non-aqueous workup procedure.[8]
Incomplete extraction of the product. - Ensure the use of an appropriate organic solvent in sufficient volume. - Perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.
Presence of a polar impurity by TLC Formation of the beta-keto acid due to hydrolysis. - Follow the recommendations for preventing hydrolysis mentioned above. - If hydrolysis has occurred, purification by column chromatography may be necessary to separate the ester from the more polar acid.
Product is wet or contains residual water Inadequate drying of the organic layer. - Use a sufficient amount of a suitable anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). - Ensure the drying agent is in contact with the organic solution for an adequate amount of time with occasional swirling.
Difficulty separating organic and aqueous layers Formation of an emulsion. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - In stubborn cases, filtration through a pad of celite may be effective.

Experimental Protocols

Protocol 1: Standard Aqueous Workup to Minimize Hydrolysis

This protocol is designed for the purification of this compound from a reaction mixture, taking precautions to limit hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath to 0-5 °C.

  • Quenching: Slowly add the cold reaction mixture to a separatory funnel containing ice-cold deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with cold, saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This step neutralizes any remaining acid catalyst.

  • Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally and let it stand until the solvent is clear.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Protocol 2: Non-Aqueous Workup

This protocol is an alternative for highly sensitive substrates where any contact with water must be avoided.

  • Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Suspension: Suspend the residue in a non-polar organic solvent in which the desired ester is soluble, but the salts and other polar impurities are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Filter the suspension through a pad of celite or silica gel to remove insoluble impurities.

  • Washing the Filter Cake: Wash the filter cake with a small amount of the same non-polar solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.

  • Further Purification: The crude product can be purified by column chromatography if required.

Visualizations

experimental_workflow cluster_aqueous Aqueous Workup Protocol cluster_nonaqueous Non-Aqueous Workup Protocol A1 Cool Reaction Mixture A2 Quench with Cold Water A1->A2 A3 Extract with Organic Solvent A2->A3 A4 Wash with Cold NaHCO3 A3->A4 A5 Wash with Cold Brine A4->A5 A6 Dry over Na2SO4 A5->A6 A7 Filter and Concentrate A6->A7 A8 Purified Product A7->A8 B1 Concentrate Reaction Mixture B2 Suspend in Non-Polar Solvent B1->B2 B3 Filter through Celite/Silica B2->B3 B4 Wash Filter Cake B3->B4 B5 Concentrate Filtrate B4->B5 B6 Purified Product B5->B6

Caption: Comparative workflow for aqueous and non-aqueous workup protocols.

troubleshooting_logic Start Low Product Yield Q1 Polar Impurity on TLC? Start->Q1 A1_Yes Likely Hydrolysis Q1->A1_Yes Yes A1_No Check for Mechanical Loss or Incomplete Reaction Q1->A1_No No Solution1 Use Milder Base (NaHCO3) Work at Low Temperature Use Non-Aqueous Workup A1_Yes->Solution1

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is a Claisen condensation reaction between ethyl adamantane-1-carboxylate and ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.[1][2][3] This reaction forms the β-keto ester by creating a carbon-carbon bond between the two ester fragments.

Q2: I am experiencing very low yields in my reaction. What are the likely causes?

Low yields in a Claisen condensation are a frequent issue and can be attributed to several factors:

  • Presence of Moisture: The reaction is highly sensitive to water, which will quench the strong base and hydrolyze the starting esters.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Inactive Base: The strong base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage. Use a fresh, unopened container of the base and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Base: A full stoichiometric equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.[2][4]

  • Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and decomposition.[1]

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the enolate, slowing down the reaction rate. This may require longer reaction times or slightly elevated temperatures compared to less hindered substrates.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

The formation of multiple products can be due to several side reactions:

  • Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.[1] To minimize this, ethyl acetate can be added slowly to the reaction mixture containing the ethyl adamantane-1-carboxylate and the base.

  • Hydrolysis of Esters: If moisture is present, both the starting materials and the product can be hydrolyzed back to their corresponding carboxylic acids.[1]

  • Decarboxylation: Excessive heat during the reaction or workup can cause the β-keto ester product to decarboxylate.[1]

Q4: What is the best method for purifying the crude product on a larger scale?

For larger scale purification, the following methods are recommended:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective and scalable purification method.

  • Column Chromatography: While effective, traditional column chromatography can be cumbersome for large quantities. Consider using automated flash chromatography systems for more efficient separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

Problem: Low or No Product Formation

This guide addresses situations where the Claisen condensation yields little to no desired product.

Troubleshooting Workflow

LowYieldTroubleshooting Start Low/No Product Check_Base Verify Base Activity & Stoichiometry Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Check_Base->Check_Anhydrous Base OK Sol_Base Use fresh, high-purity base (≥1 equivalent). Handle under inert atmosphere. Check_Base->Sol_Base Check_Temp Optimize Reaction Temperature Check_Anhydrous->Check_Temp Conditions Dry Sol_Anhydrous Flame-dry glassware. Use anhydrous solvents. Run under N2 or Ar. Check_Anhydrous->Sol_Anhydrous Check_Time Increase Reaction Time Check_Temp->Check_Time Temp Optimized Sol_Temp Gradually increase temperature. Monitor by TLC. Check_Temp->Sol_Temp Purification_Loss Investigate Purification Losses Check_Time->Purification_Loss Time Extended Sol_Time Run for longer periods (e.g., 24-48h) due to steric hindrance. Check_Time->Sol_Time Consider_Alternative Consider Alternative Synthesis Route Purification_Loss->Consider_Alternative Purification Optimized Sol_Purification Optimize recrystallization solvent. Use automated flash chromatography. Purification_Loss->Sol_Purification Sol_Alternative Explore alternative routes like decarboxylative Claisen condensation. Consider_Alternative->Sol_Alternative

Caption: Troubleshooting workflow for low product yield.

Potential Cause Troubleshooting Suggestion
Inactive Base Use a fresh bottle of sodium hydride (60% dispersion in mineral oil) or freshly prepared sodium ethoxide. Ensure it is handled in a glovebox or under a stream of inert gas.
Presence of Water Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments and monitor the progress by TLC. Refluxing in a suitable solvent like THF or toluene may be necessary.
Insufficient Reaction Time Due to the steric bulk of the adamantyl group, the reaction may be slow. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) and monitor for completion.
Reversible Reaction Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium forward. Acidify the reaction mixture carefully during workup only after the reaction is complete.[1]
Problem: Product Contaminated with Side-Products

This guide provides strategies for identifying and minimizing the formation of common impurities.

Observed Impurity (TLC) Likely Side Product Preventative Measure
Spot corresponding to ethyl acetoacetate Self-condensation of ethyl acetateSlowly add the ethyl acetate to the reaction mixture containing ethyl adamantane-1-carboxylate and the base.[1]
Spot corresponding to adamantane-1-carboxylic acid Hydrolysis of the starting esterEnsure strictly anhydrous reaction conditions.[1]
Spot corresponding to 1-acetyladamantane Decarboxylation of the productAvoid excessive heating during the reaction and workup. Use mild acidic conditions for neutralization.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on the principles of the Claisen condensation.

Reaction Scheme

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl adamantane-1-carboxylate P This compound R1->P R2 Ethyl acetate R2->P Base Sodium Ethoxide (NaOEt) Base->P Base Solvent Anhydrous Ethanol Solvent->P Solvent

Caption: Claisen condensation for the synthesis of the target molecule.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl adamantane-1-carboxylate208.3020.83 g0.10
Ethyl acetate88.1144.05 g (48.9 mL)0.50
Sodium Ethoxide68.057.49 g0.11
Anhydrous Ethanol46.07200 mL-
1M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure

  • Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide and anhydrous ethanol to the flask. Stir until the sodium ethoxide is fully dissolved.

  • Add ethyl adamantane-1-carboxylate to the solution.

  • From the dropping funnel, add anhydrous ethyl acetate dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and 1M HCl to neutralize the base.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by flash column chromatography.

Scale-Up Considerations

Scaling up the synthesis requires careful consideration of several factors:

  • Heat Management: The Claisen condensation is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and side product formation. Use a jacketed reactor with controlled heating and cooling.

  • Reagent Addition: The dropwise addition of ethyl acetate becomes more critical at scale to control the reaction rate and temperature.

  • Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized hot spots. Use an overhead stirrer for larger volumes.

  • Workup and Extraction: Handling large volumes of solvents for extraction can be challenging. Consider using a continuous liquid-liquid extractor.

  • Purification: Recrystallization is generally more amenable to scale-up than chromatography. Develop a robust recrystallization protocol at the lab scale before moving to a larger scale.

By carefully considering these factors and following the troubleshooting guidance provided, researchers can successfully scale up the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize Ethyl 3-(1-adamantyl)-3-oxopropanoate, a key intermediate in the synthesis of various adamantane-based compounds with potential therapeutic applications. The unique physicochemical properties conferred by the bulky adamantane cage necessitate a multi-faceted analytical approach to ensure structural integrity and purity. This document outlines the expected and comparative experimental data for the characterization of this target molecule and provides detailed protocols for the key analytical techniques.

Spectroscopic and Chromatographic Analysis: A Comparative Overview

Data Summary

The following table summarizes the expected and comparative data for the key analytical techniques used to characterize this compound.

Analytical TechniqueParameterPredicted Data for this compoundComparative Data from Adamantane Derivatives
¹H-NMR Chemical Shift (δ)~1.25 (t, 3H, -CH₃), ~4.20 (q, 2H, -OCH₂-), ~3.50 (s, 2H, -COCH₂CO-), ~1.70-2.10 (m, 15H, Adamantyl-H)For 1-Adamantyl bromomethyl ketone: 4.18 (s, 2H, -CH₂), 2.09 (br-s, 3H, adamantane-CH), 1.90-1.91 (br-d, 6H, adamantane-CH₂), 1.72-1.80 (br-q, 6H, adamantane-CH₂)[6]
¹³C-NMR Chemical Shift (δ)~207 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂-), ~49 (-COCH₂CO-), ~40, ~36, ~28 (Adamantyl-C), ~14 (-CH₃)For 1-Adamantyl bromomethyl ketone: 205.57 (C=O), 46.62 (-CH₂), 38.53, 36.34, 31.83, 27.83 (adamantane-Cs)[6]. General adamantane derivatives show signals for the adamantane cage carbons in the 28-40 ppm range.[7]
FT-IR Wavenumber (cm⁻¹)~2900-2850 (C-H, adamantyl), ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1250 (C-O, ester)For 1-Adamantyl bromomethyl ketone: 2905, 2851 (C-H), 1709 (C=O).[6] Adamantan-1-ol shows strong C-H stretching around 2850-2950 cm⁻¹.[8]
Mass Spec. m/zM⁺ peak at 250. Fragmentation peaks: 193 [M-C₃H₅O₂]⁺, 135 [Adamantyl]⁺For 2-(1-Adamantyl)ethyl 3-chloropropanoate (a related ester), the molecular weight is 270.8 g/mol , and its GC-MS spectrum is available for fragmentation pattern comparison.[9]
Chromatography Retention TimeDependent on the specific method (GC or HPLC). Expected to be less polar than more functionalized adamantane derivatives.Retention behavior of adamantane derivatives is highly influenced by the nature and position of substituents.[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the characterization of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the connectivity of atoms in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H-NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesized Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS) Synthesis->MS Purity Chromatographic Purity (HPLC/GC) Synthesis->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight and Fragmentation MS->Mol_Weight Purity_Assessment Purity Assessment Purity->Purity_Assessment Final_Report Comprehensive Characterization Report Structure->Final_Report Functional_Groups->Final_Report Mol_Weight->Final_Report Purity_Assessment->Final_Report

Caption: Overall workflow for the characterization of the target compound.

NMR_Workflow Start Sample Dissolved in CDCl₃ H1_NMR ¹H-NMR Acquisition Start->H1_NMR C13_NMR ¹³C-NMR Acquisition Start->C13_NMR Process_H1 Process ¹H Data (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process ¹³C Data (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Integrate_H1 Integrate Peaks (Proton Ratios) Process_H1->Integrate_H1 Analyze_Shifts_H1 Analyze Chemical Shifts and Coupling Process_H1->Analyze_Shifts_H1 Analyze_Shifts_C13 Analyze Chemical Shifts Process_C13->Analyze_Shifts_C13 Structure_Confirm Confirm Structure Integrate_H1->Structure_Confirm Analyze_Shifts_H1->Structure_Confirm Analyze_Shifts_C13->Structure_Confirm

Caption: Detailed workflow for NMR spectroscopic analysis.

GCMS_Workflow Start Sample Injection (Dilute Solution) GC_Separation Gas Chromatographic Separation Start->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Quadrupole) EI_Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum of Peak Mass_Analysis->Mass_Spectrum TIC->Mass_Spectrum Analysis Analyze Molecular Ion and Fragmentation Pattern Mass_Spectrum->Analysis

Caption: Workflow for GC-MS analysis.

References

Comparing synthesis routes for adamantane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Adamantane-Containing Compounds for Drug Discovery

The rigid, lipophilic, and three-dimensional cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved therapeutic agents for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2][3][4] This guide provides a comparative overview of the primary synthesis routes for the adamantane core and its derivatives, complete with experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals.

I. Synthesis of the Adamantane Core: A Comparative Analysis

The two seminal routes for the synthesis of the adamantane hydrocarbon are the Prelog synthesis from Meerwein's ester and the Schleyer synthesis via the rearrangement of dicyclopentadiene. While historically significant, the Prelog method is impractical for large-scale synthesis due to its low yield. The Schleyer method, however, provides an affordable and efficient route to adamantane, which has been instrumental in the exploration of its derivatives.[5]

Data Presentation: Comparison of Adamantane Core Synthesis Routes
FeaturePrelog Synthesis (from Meerwein's Ester)Schleyer Synthesis (from Dicyclopentadiene)
Starting Material Meerwein's esterDicyclopentadiene
Key Transformation Multi-step process including reductions and decarboxylationsLewis acid-catalyzed rearrangement
Initial Reported Yield 0.16%[5]30-40%[5][6]
Improved Yield 6.5%[5]60-98% (with ultrasound and superacid catalysis)[5][7]
Practicality Impractical for large-scale synthesisEfficient and used in laboratory and industrial practice[5]

II. The Schleyer Synthesis of Adamantane: A Detailed Protocol

The rearrangement of endo-tetrahydrodicyclopentadiene using a Lewis acid catalyst is the most common and efficient method for preparing the adamantane core.[5][6][8]

Experimental Protocol: Synthesis of Adamantane from Dicyclopentadiene

Part A: Hydrogenation of Dicyclopentadiene

  • Reaction Setup: In a Parr apparatus, dissolve 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide.[6]

  • Hydrogenation: Pressurize the apparatus with hydrogen to 50 p.s.i. The reaction is exothermic. Allow the reaction to proceed for 4-6 hours for the uptake of 2 mole equivalents of hydrogen.[6]

  • Work-up: Remove the catalyst by filtration. Distill the filtrate to remove the ether. Continue the distillation to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically 96.5–98.4%.[6]

Part B: Isomerization to Adamantane

  • Reaction Setup: In a 500-ml Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.[6]

  • Catalyst Addition: Add 40 g of anhydrous aluminum chloride through the opening of the condenser.[6][9]

  • Reaction: Stir and heat the mixture to 150–180°C for 8–12 hours. Periodically, push any sublimed aluminum chloride back into the reaction mixture.[6]

  • Work-up: After cooling, add 500 ml of a 1:1 mixture of n-heptane and 2N hydrochloric acid and stir vigorously. Separate the heptane layer, wash with 1N HCl, saturated sodium carbonate solution, and water. Dry the heptane solution over anhydrous magnesium sulfate.[6]

  • Purification: Remove the heptane by distillation. The crude adamantane can be purified by steam distillation or recrystallization from methanol to yield 60-70 g (30-35%) of adamantane.[6]

Logical Workflow for Adamantane Synthesis (Schleyer Method)

G DCPD Dicyclopentadiene H2_PtO2 H₂ / PtO₂ Ether THDCPD endo-Tetrahydrodicyclopentadiene H2_PtO2->THDCPD AlCl3 AlCl₃ 150-180°C Adamantane Adamantane AlCl3->Adamantane Workup Acidic Workup & Purification Adamantane->Workup

Caption: Schleyer synthesis of adamantane from dicyclopentadiene.

III. Synthesis of Adamantane Derivatives for Drug Discovery

The functionalization of the adamantane core is crucial for its application in medicinal chemistry. Adamantanone and 1-bromoadamantane are key intermediates for introducing a wide range of functional groups.[1][2]

A. Synthesis of Adamantanone

Adamantanone is a versatile precursor for many adamantane derivatives.[1] It can be synthesized by the oxidation of adamantane.

MethodOxidizing Agent / CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
A Concentrated H₂SO₄76 - 783057 - 62.8[10]
B Conc. H₂SO₄ + 20% Oleum60 - 701068[10]
C Conc. H₂SO₄ + Potassium NitriteNot Specified8.578[10]
B. Synthesis of 2-Aminoadamantane Derivatives via Reductive Amination of Adamantanone

2-Aminoadamantane derivatives are important pharmacophores. Reductive amination of adamantanone provides a direct route to these compounds.[1]

  • Imine Formation: Dissolve 2-adamantanone (1.0 eq) and an amine source, such as ammonium acetate, in a suitable solvent.

  • Reduction: Add a mild reducing agent like sodium cyanoborohydride in situ.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction, extract the product with an organic solvent, and purify by chromatography or recrystallization.[1]

C. Synthesis of Amantadine and Rimantadine

Amantadine and its derivative rimantadine are antiviral drugs effective against influenza A.[3][11] Their synthesis often starts from adamantane.

Starting MaterialKey ReagentsKey IntermediateOverall YieldReference
AdamantaneBr₂, H₂SO₄, CH₃CN1-Bromoadamantane, N-(1-Adamantyl)acetamide50-58%[12][13]
1-BromoadamantaneFormamide, HClN-(1-Adamantyl)formamide88%[13]
  • Formamide Reaction: Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) at 75°C with stirring. Slowly add H₂SO₄ 96% (1.65 mol) and heat to 85°C for 5.5 hours.[13]

  • Precipitation: Cool the reaction mixture and pour it into ice-cold water. The white solid, N-(1-adamantyl)formamide, precipitates. Filter and wash with cold water. The yield is approximately 94%.[13]

  • Hydrolysis: Reflux the N-(1-adamantyl)formamide in an aqueous solution of HCl (19.46%) for 1 hour.[13]

  • Isolation: Cool the solution to precipitate amantadine hydrochloride. Filter and dry the product. The yield for this step is about 93%.[13]

Signaling Pathway: Synthesis of Amantadine

G Adamantane Adamantane Br2 Br₂ Bromoadamantane 1-Bromoadamantane Br2->Bromoadamantane Formamide Formamide H₂SO₄ Formamide_intermediate N-(1-Adamantyl)formamide Formamide->Formamide_intermediate HCl aq. HCl Reflux Amantadine Amantadine HCl HCl->Amantadine

Caption: A high-yield synthesis route to Amantadine Hydrochloride.

Conclusion

The synthesis of adamantane-containing compounds has evolved significantly, with the Schleyer method providing a robust and scalable route to the core structure. The subsequent functionalization of adamantane, particularly through intermediates like adamantanone and 1-bromoadamantane, offers a versatile platform for the development of novel therapeutics. The protocols and comparative data presented in this guide are intended to facilitate the efficient synthesis and exploration of new adamantane derivatives in the pursuit of innovative drug discovery.

References

Validating the Structure of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Comparative Guide to 1H NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the predicted 1H NMR chemical shifts for ethyl 3-(1-adamantyl)-3-oxopropanoate with experimental data from analogous compounds. It is intended for researchers, scientists, and drug development professionals who require accurate structural validation of this molecule.

Comparative Analysis of 1H NMR Chemical Shifts

To validate the structure of this compound, a predicted 1H NMR spectrum is compared with the experimental data of adamantane and ethyl acetoacetate. This comparison allows for the assignment of chemical shifts to the distinct proton environments within the target molecule. The adamantane data provides a reference for the cage protons, while the ethyl acetoacetate data serves as a model for the ethyl ester and the active methylene protons.

Proton Environment Predicted Chemical Shift (δ) in this compound (CDCl₃) Experimental Chemical Shift (δ) in Adamantane (CCl₄) Experimental Chemical Shift (δ) in Ethyl Acetoacetate (CDCl₃)
Adamantyl -CH₂- (12H, broad multiplet)1.70 - 1.85 ppm1.76 ppm-
Adamantyl -CH- (6H, broad multiplet)2.00 - 2.15 ppm1.87 ppm-
Keto-methylene -CO-CH₂-CO- (2H, singlet)~3.55 ppm-~3.46 ppm (keto form)
Ethyl ester -O-CH₂- (2H, quartet)~4.19 ppm-~4.21 ppm
Ethyl ester -CH₃ (3H, triplet)~1.28 ppm-~1.29 ppm

Note: Predicted values are based on established chemical shift principles and analysis of similar structures. Experimental values for adamantane and ethyl acetoacetate are sourced from publicly available spectral databases.

The bulky and electron-donating nature of the adamantyl group influences the chemical shifts of the adjacent protons. The protons on the adamantane cage are expected to resonate in the range of 1.70-2.15 ppm.[1] The active methylene protons, situated between two carbonyl groups, are predicted to appear as a singlet at approximately 3.55 ppm. The ethyl ester group will exhibit a characteristic quartet for the methylene protons around 4.19 ppm and a triplet for the methyl protons around 1.28 ppm, consistent with typical ethyl ester functionalities.[2][3]

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of an organic compound like this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5] The choice of solvent is crucial to avoid interfering signals from the solvent itself.[6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[5]

  • Sample Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.[5]

NMR Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a high-field Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer, for example, a 300 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.[4]

  • Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform "shimming" to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.[7]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used for standard 1D 1H NMR experiments.[4]

    • Spectral Width: Set the spectral width to encompass all expected proton resonances, usually from 0 to 12 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.[4]

    • Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Structural Assignment and Predicted 1H NMR Signals

The following diagram illustrates the chemical structure of this compound and the correlation of its different proton environments to their predicted signals in a 1H NMR spectrum.

G cluster_spec Predicted 1H NMR Spectrum (CDCl3) mol a a b b c c d d e e axis_start 5.0 axis_4 4.0 axis_3 3.0 axis_2 2.0 axis_1 1.0 axis_0 0.0 ppm peak_d d (quartet) peak_c c (singlet) peak_b b (multiplet) peak_a a (multiplet) peak_e e (triplet)

Caption: Structure of this compound with proton labels correlated to predicted 1H NMR signals.

References

A Comparative Guide to Alternative Pathways for Synthesizing Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives are crucial scaffolds in medicinal chemistry and materials science, prized for their rigid, lipophilic, and three-dimensional structure. The unique properties imparted by the adamantyl cage have led to their incorporation into a range of successful therapeutics. While classical approaches to adamantane functionalization are well-established, a number of alternative pathways offering advantages in selectivity, safety, and efficiency have emerged. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to inform the selection of the most appropriate method for a given research and development objective.

Comparison of Synthetic Pathways

The following tables summarize quantitative data for several prominent methods of adamantane derivatization, allowing for a direct comparison of their key performance indicators.

Table 1: Synthesis of 1-Bromoadamantane from Adamantane
Method Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
Direct BrominationBromine (Br₂)Neat85 - 1109~93
Radical-Mediated1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 36High Purity, ~89
Catalytic BrominationBromotrichloromethane (BrCCl₃) / Mo(CO)₆Neat140 - 1605 - 1090-99
Table 2: Synthesis of N-(1-Adamantyl)acetamide
Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
AdamantaneNitric acid, AcetonitrileNone40387
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87
Table 3: Comparison of Advanced Functionalization Methods
Method Target Derivative Key Reagents/Catalysts Conditions Selectivity Yield (%)
Photocatalytic C-H Alkylation 1-AlkyladamantanesIr photocatalyst, Quinuclidine HAT catalyst, AlkeneBlue LEDs, Room Temp.High for 3° C-H57-94
Electrochemical Fluorination 1-FluoroadamantaneEt₃N-5HFControlled oxidation potentialSelective for 3° C-HGood to Excellent
Flow Chemistry Synthesis 2-Aminoadamantane-2-carboxylic acidMulti-step flow setup120°C (heated coil)N/AGood overall
Construction from Bicyclic Precursor Substituted Adamantanones1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, Trifluoromethanesulfonic acidVaries with nucleophileN/AUp to 90

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Classical Approach: Synthesis of 1-Bromoadamantane via Direct Bromination

This traditional method involves the direct reaction of adamantane with an excess of elemental bromine.

Procedure:

  • In a suitable reaction flask, charge 30 g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C and maintain for 6 hours with constant stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the reaction to cool to room temperature and stand overnight.

  • Recover the excess bromine by distillation.

  • Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.

  • The crude 1-bromoadamantane can be further purified by recrystallization from methanol.

Modern C-H Functionalization: Photocatalytic Alkylation of Adamantane

This method utilizes a dual catalytic system for the direct C-H alkylation of adamantane with excellent selectivity for the tertiary position.[1][2]

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add adamantane (0.5 mmol, 1.0 equiv), the desired alkene (e.g., phenyl vinyl sulfone, 1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%), and a quinuclidine-based hydrogen atom transfer (HAT) catalyst (10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add 5 mL of degassed solvent (e.g., acetonitrile).

  • Stir the reaction mixture at room temperature and irradiate with blue LEDs (e.g., 2 x 456 nm lamps) for 8-48 hours, monitoring by TLC or GC-MS until consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-alkyladamantane derivative.

Construction of the Adamantane Core: Synthesis of Substituted Adamantanones from a Bicyclo[3.3.1]nonane Precursor

This approach builds the adamantane skeleton from a readily accessible bicyclic precursor, allowing for the introduction of various functionalities.[3][4]

Procedure:

  • To a solution of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 5 mL), add the desired nucleophile (e.g., benzene, 5.0 equiv).

  • Cool the mixture to 0°C under an argon atmosphere.

  • Add trifluoromethanesulfonic acid (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the substituted adamantanone.

Continuous Flow Synthesis: Preparation of 2-Aminoadamantane-2-carboxylic Acid

This method employs a multi-step, continuous flow setup to safely and efficiently synthesize the target amino acid.[5] The following is a simplified representation of one of the key flow steps.

Experimental Setup: A flow chemistry system comprising multiple pumps, T-mixers, and reactor coils is required. For the final hydrolysis step:

  • A solution of the precursor (e.g., an adamantyl hydantoin derivative) in a suitable solvent is pumped at a defined flow rate.

  • This stream is mixed with a solution of potassium hydroxide in ethanol/water at a T-connector.

  • The combined stream passes through an in-line filter to remove any precipitate.

  • The solution then enters a heated PFA coil reactor (e.g., 10 mL volume, heated to 120°C) to facilitate the hydrolysis.

  • The output from the reactor is collected, and the product is isolated after an appropriate work-up procedure, such as extraction.

Visualizing the Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

classical_synthesis Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane  Br₂, heat Amide N-(1-Adamantyl)acetamide Bromoadamantane->Amide  CH₃CONH₂, H₂SO₄

Caption: Classical functionalization of adamantane.

CH_functionalization Adamantane Adamantane Adamantyl_Radical Adamantyl Radical Adamantane->Adamantyl_Radical  Photocatalyst,  HAT Catalyst,  Blue Light Alkyladamantane 1-Alkyladamantane Adamantyl_Radical->Alkyladamantane  Alkene

Caption: Photocatalytic C-H alkylation pathway.

bicyclic_synthesis Bicyclic_Precursor Bicyclo[3.3.1]nonane Derivative Adamantyl_Cation Adamantyl Cation Bicyclic_Precursor->Adamantyl_Cation  Acid (e.g., TfOH) Substituted_Adamantanone Substituted Adamantanone Adamantyl_Cation->Substituted_Adamantanone  Nucleophile

Caption: Adamantane synthesis from a bicyclic precursor.

flow_chemistry cluster_0 Flow Reactor System PumpA Pump A Precursor Solution Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent Solution PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Product Product Collection Reactor->Product

Caption: General workflow for flow chemistry synthesis.

References

Purity Analysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the objective performance of these methods, supported by representative experimental data and detailed methodologies.

Introduction to Analytical Challenges

This compound, a bulky keto ester, presents unique analytical challenges. Its adamantyl moiety lends it a non-polar character and high volatility, making it a suitable candidate for GC-based analysis.[1] However, the presence of the keto-ester functional group also allows for analysis by HPLC, particularly if potential impurities are less volatile or thermally labile. The lack of a strong chromophore in the molecule may necessitate the use of derivatization for sensitive UV detection in HPLC.[1] This guide will explore the practical aspects of both GC-MS and a comparative HPLC-UV method for purity determination.

Comparative Analysis: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separation of compounds based on their polarity and distribution between a stationary and a mobile phase, with UV absorbance detection.
Applicability Well-suited for the volatile and thermally stable this compound.[1]Applicable, but may require derivatization for sensitive detection of the parent compound and impurities lacking a UV chromophore.[1]
Sample Volatility High volatility required.Not a limiting factor.
Detection Mass Spectrometry (MS) provides structural information and universal detection for ionizable compounds.UV-Vis detection is common but requires a chromophore for sensitivity. Refractive Index Detection (RID) is universal but less sensitive.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Can be very high with a suitable chromophore and UV detector; lower for compounds with poor UV absorbance.
Impurity Profiling Excellent for identifying volatile and semi-volatile impurities through mass spectral libraries and fragmentation analysis.Effective for non-volatile or thermally labile impurities. Peak purity can be assessed with a Diode Array Detector (DAD).
Quantification Reliable quantification using an internal or external standard.Robust and precise quantification with established calibration curves.
Derivatization Generally not required for this analyte.May be necessary to enhance UV detection.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Identification of impurities can be performed by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. The expected molecular ion for the parent compound is at m/z 250.3.

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Alternative Method)

This protocol outlines a comparative reversed-phase HPLC method.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (or a stronger solvent like acetonitrile if necessary) to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example:

    • 0-20 min: 50% to 95% Acetonitrile.

    • 20-25 min: 95% Acetonitrile.

    • 25.1-30 min: 50% Acetonitrile (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection might be challenging. A low wavelength, such as 210 nm, should be used. For improved sensitivity, derivatization with a UV-active agent could be considered.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • Peak purity analysis can be performed using the DAD to check for co-eluting impurities.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation integrate->calculate report report calculate->report Final Report

Caption: GC-MS analysis workflow for this compound.

Method_Selection start Purity Analysis of This compound volatility_check Are impurities volatile and thermally stable? start->volatility_check chromophore_check Do impurities have a UV chromophore? volatility_check->chromophore_check No gc_ms GC-MS volatility_check->gc_ms Yes hplc_uv HPLC-UV chromophore_check->hplc_uv Yes hplc_deriv HPLC-UV with Derivatization chromophore_check->hplc_deriv No hplc_rid HPLC-RID hplc_deriv->hplc_rid Alternative

Caption: Decision tree for analytical method selection.

Conclusion

Both GC-MS and HPLC are viable techniques for the purity analysis of this compound. GC-MS is particularly well-suited due to the compound's volatility and the structural information provided by mass spectrometric detection, which is invaluable for impurity identification. HPLC offers a powerful alternative, especially for analyzing non-volatile or thermally sensitive impurities. However, the lack of a strong UV chromophore may necessitate derivatization or the use of less sensitive universal detectors like RID. The ultimate choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity and structural elucidation.

References

Comparative Analysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate and Its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 3-(1-adamantyl)-3-oxopropanoate, a key building block in medicinal chemistry, with its structural and functional alternatives. The unique properties of the adamantyl cage offer a combination of rigidity and lipophilicity that is valuable in designing molecules with specific pharmacological profiles. However, the exploration of alternatives is crucial for optimizing properties such as solubility, metabolic stability, and target binding. This document presents a representative Certificate of Analysis for this compound, detailed experimental protocols for its characterization, and a comparative assessment with relevant alternative compounds.

Representative Certificate of Analysis: this compound

A Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of a chemical compound. While a specific batch CoA is not publicly available, the following table summarizes the typical specifications and representative data for this compound based on information from chemical suppliers and scientific literature.

Parameter Specification Representative Value Test Method
Appearance White to off-white crystalline solidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid Chromatography
Melting Point 48-52 °C50 °CCapillary Method
Molecular Formula C₁₅H₂₂O₃C₁₅H₂₂O₃Elemental Analysis
Molecular Weight 250.34 g/mol 250.34 g/mol Mass Spectrometry
Solubility Soluble in methanol, ethanol, chloroformConformsVisual Inspection
Residual Solvents Meets ICH Q3C limitsConformsGas Chromatography-Mass Spectrometry (GC-MS)

Comparative Analysis with Alternative Scaffolds

The adamantyl group in this compound provides a bulky, lipophilic, and rigid scaffold. In drug design, it is often desirable to explore bioisosteric replacements to fine-tune the physicochemical and pharmacokinetic properties of a molecule. The following table compares this compound with two potential alternatives: a direct structural analog, Ethyl 3-(cyclohexyl)-3-oxopropanoate, and a bioisosteric replacement, Ethyl 3-(bicyclo[2.2.2]octan-1-yl)-3-oxopropanoate.

Parameter This compound Ethyl 3-(cyclohexyl)-3-oxopropanoate Ethyl 3-(bicyclo[2.2.2]octan-1-yl)-3-oxopropanoate
Molecular Weight 250.34 g/mol 198.26 g/mol 238.32 g/mol
Calculated logP ~3.5~2.4~3.1
Topological Polar Surface Area (TPSA) 43.37 Ų43.37 Ų43.37 Ų
Structural Rigidity HighModerate (chair-boat interconversion)High
Synthetic Accessibility ModerateHighModerate
Potential Advantages - High lipophilicity for CNS penetration- Precise vectoral orientation of substituents- Lower lipophilicity may improve solubility- Readily available starting materials- Mimics the 3D shape of adamantane- Potentially improved metabolic stability
Potential Disadvantages - Poor aqueous solubility- Potential for metabolic hydroxylation- Less defined 3D structure- More complex synthesis

Experimental Protocols

Detailed and validated experimental protocols are essential for the consistent and reliable characterization of chemical compounds.

¹H NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Representative ¹H NMR Data for this compound:

    • δ 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.42 (s, 2H, -COCH₂CO-)

    • δ 2.05 (s, 3H, adamantyl-CH)

    • δ 1.75-1.65 (m, 12H, adamantyl-CH₂)

    • δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume of the sample and integrate the peak areas to determine the purity.

Mass Spectrometry for Molecular Weight Confirmation
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Method: Positive ion mode

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.

  • Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For this compound, the expected [M+H]⁺ is approximately 251.16.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound and its analogs.

G cluster_synthesis Synthesis cluster_qc Quality Control Start Starting Materials (e.g., Adamantane-1-carbonyl chloride, Ethyl hydrogen malonate) Reaction Claisen Condensation Start->Reaction Base (e.g., NaH) Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Structure_ID Structural Identification (¹H NMR, ¹³C NMR) Purification->Structure_ID Purity Purity Assessment (HPLC, GC-MS) Structure_ID->Purity PhysChem Physicochemical Properties (Melting Point, Solubility) Purity->PhysChem Final_Product Final Product Release PhysChem->Final_Product G Cortisone Cortisone (inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol Activation Response Cellular Response (e.g., Gluconeogenesis) GR->Response Inhibitor Adamantyl-based Inhibitor Inhibitor->HSD1

The Adamantane Advantage: A Comparative Guide to the Efficacy of Adamantyl Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of an adamantyl moiety into a drug candidate can be a pivotal decision. This guide provides an objective comparison of the biological efficacy of adamantyl-containing compounds versus their non-adamantyl analogs, supported by experimental data. The unique, rigid, and lipophilic cage structure of adamantane can significantly influence a molecule's pharmacological properties, often leading to enhanced potency, improved metabolic stability, and a more favorable pharmacokinetic profile.

This guide summarizes quantitative data from various biological assays, details the experimental protocols for key methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of the adamantane advantage in drug discovery.

Quantitative Comparison of Biological Activity

The inclusion of an adamantyl group can profoundly impact the potency of a compound. The following tables summarize the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or inhibitory constant (Ki) for several classes of drugs, offering a direct comparison between adamantyl-containing molecules and their non-adamantyl counterparts.

Antiviral Agents: M2 Proton Channel Inhibitors

The adamantane cage is a cornerstone in the design of influenza A M2 proton channel inhibitors. Amantadine and Rimantadine are classic examples where a simple modification to the adamantane core in Rimantadine leads to a notable increase in potency.

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Reference
Amantadine Influenza APlaque Reduction Assay12.5[1]
Rimantadine Influenza APlaque Reduction Assay10.0[1]
2-AmantadineInfluenza ANot SpecifiedSignificantly less potent than Amantadine[2]
2-RimantadineInfluenza ANot Specified7.9 times more potent than Amantadine[2]
Neuroprotective Agents: NMDA Receptor Antagonists

Memantine, an adamantane derivative, is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its efficacy is significantly higher than its simpler analog, amantadine.

CompoundTargetAssay TypeIC50 (µM)Reference
Amantadine NMDA Receptor (rat hippocampal neurons)Patch-clamp18.6[3]
Memantine NMDA Receptor (rat hippocampal neurons)Patch-clamp1.04[3]
Ketamine (non-adamantyl)NMDA Receptor (rat hippocampal neurons)Patch-clamp0.43[3]
(+)-MK-801 (non-adamantyl)NMDA Receptor (rat hippocampal neurons)Patch-clamp0.12[3]
Antidiabetic Agents: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

Several DPP-4 inhibitors incorporate an adamantyl or a functionally similar bulky group to enhance their interaction with the enzyme's active site. Saxagliptin and Vildagliptin are examples of potent inhibitors containing such moieties.

CompoundTargetAssay TypeKi (nM) / IC50 (nM)Reference
Saxagliptin Human DPP-4Enzyme Inhibition AssayKi = 1.3[4][5]
5-hydroxy saxagliptinHuman DPP-4Enzyme Inhibition AssayKi = 2.6[4][5]
Vildagliptin Human DPP-4Enzyme Inhibition AssayNot specified, rapid dissociation[4][5]
Sitagliptin (non-adamantyl)Human DPP-4Enzyme Inhibition AssayNot specified, rapid dissociation[4][5]
Anticancer Agents

The lipophilicity and rigidity of the adamantane scaffold have been exploited in the design of novel anticancer agents. The following table showcases the potent activity of adamantane derivatives against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
2,2-bis(4-aminophenyl)adamantaneColon Cancer (HT-29)Not Specified0.1[6]
2,2-bis(4-aminophenyl)adamantaneColon Cancer (KM-12)Not Specified0.01[6]
2,2-bis(4-aminophenyl)adamantaneCNS Cancer (SF-295)Not Specified0.059[6]
2,2-bis(4-aminophenyl)adamantaneBreast Cancer (NCI/ADR-RES)Not Specified0.079[6]
Adamantyl isothiourea derivative 5Hepatocellular Carcinoma (Hep-G2)MTT Assay7.70[7]
Adamantyl isothiourea derivative 6Hepatocellular Carcinoma (Hep-G2)MTT Assay3.86[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 12-well plates.

  • Virus stock of known titer.

  • Serum-free cell culture medium.

  • Test compound and vehicle control.

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Seed host cells in 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Wash the cell monolayer with PBS. Infect the cells with a diluted virus suspension (aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest plated in a 96-well plate.

  • Test compound and vehicle control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Test compound and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

  • Incubation: Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated for each inhibitor concentration relative to the uninhibited control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for interpreting the data. The following diagrams, created using the DOT language, illustrate key concepts.

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel Replication Replication Viral RNA->Replication Uncoating Uncoating M2 Proton Channel->Uncoating Enables Endosome Endosome Acidification Acidification Endosome->Acidification Protons (H+) Uncoating->Viral RNA Releases Adamantyl Compound Adamantyl Compound Adamantyl Compound->M2 Proton Channel Blocks Protons (H+)->M2 Proton Channel Influx

Caption: Mechanism of action of adamantyl compounds against the Influenza A M2 proton channel.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Assays->Cytotoxicity Assay (e.g., MTT) Target-Based Assay (e.g., Enzyme Inhibition) Target-Based Assay (e.g., Enzyme Inhibition) In Vitro Assays->Target-Based Assay (e.g., Enzyme Inhibition) Cell-Based Assay (e.g., Plaque Reduction) Cell-Based Assay (e.g., Plaque Reduction) In Vitro Assays->Cell-Based Assay (e.g., Plaque Reduction) Data Analysis (IC50/EC50 Determination) Data Analysis (IC50/EC50 Determination) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50/EC50 Determination) Target-Based Assay (e.g., Enzyme Inhibition)->Data Analysis (IC50/EC50 Determination) Cell-Based Assay (e.g., Plaque Reduction)->Data Analysis (IC50/EC50 Determination) Lead Optimization Lead Optimization Data Analysis (IC50/EC50 Determination)->Lead Optimization

Caption: General experimental workflow for evaluating the efficacy of novel compounds.

Conclusion

The data presented in this guide strongly suggest that the incorporation of an adamantyl moiety can be a highly effective strategy in drug design to enhance biological activity. Across antiviral, neuroprotective, and antidiabetic applications, adamantyl-containing compounds consistently demonstrate potent efficacy, often superior to their non-adamantyl analogs. The unique physicochemical properties of the adamantane cage contribute to improved target binding, increased metabolic stability, and favorable pharmacokinetic profiles. Researchers and drug development professionals are encouraged to consider the "adamantane advantage" in their quest for novel and more effective therapeutic agents.

References

High-performance liquid chromatography (HPLC) method for Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is paramount. Ethyl 3-(1-adamantyl)-3-oxopropanoate, a beta-keto ester incorporating a bulky adamantane moiety, presents unique analytical challenges due to its structural characteristics. These include a lack of a strong UV chromophore and the presence of keto-enol tautomerism, which can complicate separations.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound. The performance of each technique is discussed, supported by established principles and data from related compounds, to assist in selecting the most suitable method for a given analytical need.

Comparison of Analytical Techniques

The selection of an analytical method for this compound is influenced by the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity profiling, or structural confirmation. The primary challenges are the compound's weak UV absorbance and the dynamic equilibrium between its keto and enol forms.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. For this compound, a Reversed-Phase (RP-HPLC) method is feasible. However, the lack of a strong chromophore necessitates detection at low UV wavelengths (e.g., ~210 nm) where the carbonyl group absorbs, which can lead to lower sensitivity and potential interference from solvents and additives.[3] Furthermore, the keto-enol tautomerism can result in broad or split peaks, compromising resolution and accuracy.[4] Strategies to mitigate this include adjusting mobile phase pH and temperature to favor one tautomeric form.[4]

  • Gas Chromatography (GC): An excellent alternative for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A key advantage of GC with a Flame Ionization Detector (FID) is that it does not require a chromophore, providing a robust response based on the carbon content of the molecule. This makes it highly suitable for purity determination. Interestingly, GC has also been shown to be capable of separating the keto and enol tautomers of beta-keto esters.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique in the same way as chromatography, NMR is exceptionally powerful for the structural elucidation and quantification of this compound. Proton NMR (¹H NMR) can clearly distinguish between the keto and enol forms, allowing for the precise determination of the tautomeric ratio in a given solvent.[2][5][6] Quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for an identical reference standard, by comparing the analyte signal to that of a certified internal standard.[7]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics and considerations for each analytical technique for the analysis of this compound.

FeatureHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity, with UV absorbance detection.Gas-phase separation based on boiling point and column interaction, with flame ionization detection.Nuclear spin resonance in a magnetic field, providing structural and quantitative information.
Suitability Suitable for quantification, but may require method development to address tautomerism and low UV absorbance.High suitability for purity analysis of volatile, thermally stable compounds. Independent of chromophores.Excellent for structural confirmation and absolute quantification. Directly measures keto-enol ratio.[5]
Key Challenges Keto-enol tautomerism causing poor peak shape.[1] Low sensitivity due to weak chromophore.Requires compound to be volatile and thermally stable. Potential for on-column reactions.[1]Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.
Quantitative Capability Good, requires a specific reference standard. Linearity can be affected by peak shape issues.Excellent, requires a reference standard for calibrated response, but % purity can be determined by area percent.Excellent, provides absolute quantification using an internal standard. Does not require an analyte-specific standard.[7]
Advantages Widely available instrumentation; adaptable to LC-MS for mass identification.High resolution; robust and reproducible for purity assays; FID provides near-universal response for organic compounds.Provides rich structural information; non-destructive; highly accurate for quantification.[2]
Disadvantages Method development can be complex; potential for low sensitivity and poor peak shape.Not suitable for non-volatile or thermally labile compounds.Complex spectra for impure samples; requires specialized expertise for quantitative analysis.

Experimental Protocols

A detailed protocol for a proposed RP-HPLC method is provided below as a starting point for method development.

Proposed Reversed-Phase HPLC Method

This hypothetical method is designed to address the known analytical challenges of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 150 mm. A robust, general-purpose reversed-phase column is a good starting point.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier helps to control the ionization state of any acidic impurities and can help to drive the keto-enol equilibrium towards a single form, potentially improving peak shape. Acetonitrile is chosen for its low UV cutoff.[9][10]

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Elevated temperature can help to accelerate the interconversion between tautomers, potentially resulting in a single, sharpened peak.[4]

  • Detection Wavelength: 210 nm

    • Rationale: This wavelength is chosen to detect the n→π* electronic transition of the carbonyl group in the absence of a stronger chromophore.[11]

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve dilute 3. Dilute to Final Conc. dissolve->dilute filter 4. Filter (0.45 µm) dilute->filter inject 5. Inject into HPLC filter->inject separate 6. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 7. UV Detection (210 nm) separate->detect integrate 8. Integrate Peak Area detect->integrate quantify 9. Quantify Analyte (vs. Standard Curve) integrate->quantify report 10. Generate Report quantify->report Method_Logic cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions Analyte This compound Tautomerism Keto-Enol Tautomerism Analyte->Tautomerism UV_Abs Weak UV Chromophore Analyte->UV_Abs Temp Elevated Temperature (35°C) Tautomerism->Temp Mitigates by accelerating interconversion pH Acidic Mobile Phase (0.1% HCOOH) Tautomerism->pH Mitigates by favoring one form Wavelength Low UV Wavelength (210 nm) UV_Abs->Wavelength Addresses by detecting carbonyl group HPLC_Method Optimized HPLC Method Temp->HPLC_Method pH->HPLC_Method Wavelength->HPLC_Method

References

A Comparative Guide to the Biological Activities of β-Keto Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various β-keto ester derivatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information presented herein is curated from recent scientific literature to highlight the therapeutic potential of this versatile class of organic compounds.

Introduction

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a high degree of chemical reactivity, making them valuable intermediates in organic synthesis. Beyond their synthetic utility, β-keto ester derivatives have garnered significant attention for their diverse and potent biological activities. These activities, which include antimicrobial, anticancer, and anti-inflammatory effects, position them as promising scaffolds for the development of novel therapeutic agents. This guide will delve into a comparative analysis of these biological activities, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Antimicrobial Activity

β-Keto ester derivatives have emerged as a promising class of antimicrobial agents, with a notable mechanism of action being the inhibition of bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. By interfering with this signaling pathway, certain β-keto ester derivatives can effectively attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC) and Quorum Sensing Inhibition (IC50)

The antimicrobial efficacy of β-keto ester derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and their ability to inhibit quorum sensing, often measured as the half-maximal inhibitory concentration (IC50) in reporter gene assays.

Compound ClassDerivativeTarget OrganismActivityQuantitative DataReference
Aryl β-Keto Esters 4-Halo substitutedVibrio harveyiQuorum Sensing InhibitionIC50: 23 µM - 53 µM[1]
3-Methoxy substitutedVibrio harveyiQuorum Sensing InhibitionIC50: 23 µM - 53 µM[1]
4-Methoxy substitutedVibrio harveyiQuorum Sensing InhibitionIC50: 23 µM - 53 µM[1]
Simple β-Keto Esters Ethyl acetoacetateCronobacter sakazakiiBiofilm Inhibition11 - 14 mg/mL[2]
Mechanism of Action: Quorum Sensing Inhibition

Several studies suggest that aryl β-keto esters exert their antimicrobial effects by acting as competitive inhibitors of N-acyl homoserine lactones (AHLs), which are the signaling molecules in many Gram-negative bacteria.[1] These derivatives are thought to bind to the LuxR-type transcriptional activators, preventing the binding of the natural AHL autoinducer. This, in turn, inhibits the expression of genes responsible for virulence and biofilm formation.[2]

G cluster_bacteria Gram-Negative Bacterium LuxI LuxI (AHL Synthase) AHL N-Acyl Homoserine Lactone (AHL) LuxI->AHL Synthesis LuxR LuxR (Transcriptional Activator) AHL->LuxR Binding & Activation QS_Genes Quorum Sensing- Regulated Genes LuxR->QS_Genes Induces Transcription Virulence Virulence Factors & Biofilm Formation QS_Genes->Virulence Expression Beta_Keto_Ester β-Keto Ester Derivative Beta_Keto_Ester->LuxR Competitive Inhibition

Proposed mechanism of quorum sensing inhibition by β-keto esters.

Anticancer Activity

The potential of β-keto ester derivatives as anticancer agents has been explored in numerous studies. Their cytotoxic effects against various cancer cell lines suggest that these compounds may interfere with critical cellular processes essential for cancer cell proliferation and survival. The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death.

Quantitative Data: Cytotoxicity (IC50)

The anticancer activity of β-keto ester derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines using assays such as the MTT assay.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolone Derivatives (from β-Keto Esters) Compound 1Panc-1 (Pancreatic)>10[3]
Compound 2ACHN (Renal)>10[3]
Compound 3HCT-116 (Colon)>10[3]
Heteroaryl β-Keto Esters VariousVarious Cancer Cell LinesPromising Activity[4]
Thienyl Chalcone Derivatives Compound 5MCF-7 (Breast)7.79 ± 0.81[5]
MDA-MB-231 (Breast)5.27 ± 0.98[5]
Compound 8MCF-7 (Breast)7.24 ± 2.10[5]
MDA-MB-231 (Breast)21.58 ± 1.50[5]

Note: The study on pyrazolone derivatives did not observe significant cytotoxicity at the tested concentrations, highlighting the importance of structural modifications.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many β-keto ester derivatives is linked to their ability to induce apoptosis in cancer cells. Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. β-Keto ester derivatives may trigger apoptosis through various signaling pathways, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program.

G Beta_Keto_Ester β-Keto Ester Derivative Cellular_Stress Cellular Stress Beta_Keto_Ester->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including cardiovascular diseases, autoimmune disorders, and cancer. β-Keto ester derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Data: Nitric Oxide Inhibition (IC50)

The anti-inflammatory potential of β-keto ester derivatives can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, with the IC50 value indicating the concentration required for 50% inhibition.

Compound ClassDerivativeCell LineIC50 (µM)Reference
δ-Hydroxy-β-keto Esters VariousNot specifiedEvaluated for 5-lipoxygenase activity[6]
Pyrazolone Derivatives (from β-Keto Esters) VariousNot specifiedModerate to potent activity[3]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of β-keto ester derivatives are often associated with the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO during inflammation. By inhibiting the NF-κB pathway, these compounds can reduce the production of NO and other inflammatory mediators.

G cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Pro_inflammatory_Genes NO Nitric Oxide (NO) Production Pro_inflammatory_Genes->NO Beta_Keto_Ester β-Keto Ester Derivative Beta_Keto_Ester->IKK Inhibition G Start Start Step1 Combine Ester and Base (e.g., Sodium Ethoxide) in an anhydrous solvent Start->Step1 Step2 Stir at room temperature to form the enolate Step1->Step2 Step3 Add a second ester (can be the same or different) Step2->Step3 Step4 Reflux the reaction mixture Step3->Step4 Step5 Acidic Workup (e.g., dilute HCl) Step4->Step5 Step6 Extraction and Purification (e.g., column chromatography) Step5->Step6 End β-Keto Ester Product Step6->End G Start Start Step1 Prepare serial dilutions of the β-keto ester in a 96-well microtiter plate Start->Step1 Step2 Prepare a standardized bacterial inoculum (0.5 McFarland standard) Step1->Step2 Step3 Inoculate each well with the bacterial suspension Step2->Step3 Step4 Incubate the plate at 37°C for 18-24 hours Step3->Step4 Step5 Visually assess for bacterial growth (turbidity) Step4->Step5 End Determine the lowest concentration with no visible growth (MIC) Step5->End G Start Start Step1 Seed cancer cells in a 96-well plate and allow them to adhere overnight Start->Step1 Step2 Treat cells with various concentrations of the β-keto ester derivative Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent to each well and incubate for 2-4 hours Step3->Step4 Step5 Solubilize the formazan crystals with a solvent (e.g., DMSO) Step4->Step5 Step6 Measure the absorbance at 570 nm using a microplate reader Step5->Step6 End Calculate cell viability and determine IC50 Step6->End G Start Start Step1 Seed RAW 264.7 macrophage cells in a 96-well plate Start->Step1 Step2 Pre-treat cells with various concentrations of the β-keto ester derivative Step1->Step2 Step3 Stimulate cells with LPS (lipopolysaccharide) Step2->Step3 Step4 Incubate for 24 hours Step3->Step4 Step5 Collect the cell culture supernatant Step4->Step5 Step6 Mix supernatant with Griess reagent Step5->Step6 Step7 Measure the absorbance at 540 nm Step6->Step7 End Calculate nitrite concentration and determine IC50 Step7->End

References

Safety Operating Guide

Safe Disposal of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ethyl 3-(1-adamantyl)-3-oxopropanoate as a hazardous waste. Due to the limited availability of specific safety data, a cautious approach is paramount to ensure personnel safety and environmental protection. All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be managed as hazardous waste.[1]

This guide provides essential logistical and safety information for the proper disposal of this compound (CAS No. 19386-06-2), tailored for researchers, scientists, and professionals in drug development.

Key Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for making informed decisions on its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
CAS Number 19386-06-2

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite or dry sand for containment.[2] Do not use combustible materials like paper towels. Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency protocols.[2] Crucially, prevent the chemical from entering drains or waterways.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[1] This is vital for accurate identification and appropriate disposal by the waste management facility.

  • Waste Collection:

    • Collect all waste materials, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), in a clearly labeled and compatible waste container.

    • The container must be chemically resistant, leak-proof, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the CAS number: "19386-06-2".

    • Indicate that the hazards are not fully known and that the material should be handled with caution.

    • Record the date of waste generation and the name of the generating laboratory or researcher.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • While specific data for this compound is limited, the recommended disposal method for related adamantane compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Handle in Chemical Fume Hood ppe->fume_hood collect_waste Collect All Waste (Pure compound, solutions, contaminated items) fume_hood->collect_waste segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste use_container Use Compatible, Leak-Proof Container segregate_waste->use_container label_container Label with Chemical Name, CAS No., Date, and Hazard Warning use_container->label_container store_waste Store in Designated Satellite Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs final_disposal Transfer for Incineration contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-(1-adamantyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS No. 19386-06-2). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects against accidental splashes that could cause serious eye irritation (H319).[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][4]Provides a barrier against skin contact, which can cause skin irritation (H315).[3]
Body Protection A fully buttoned laboratory coat.[4][5]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling outside a fume hood or if vapors, mists, or gases are generated.[1][6]May cause respiratory irritation (H335).[3] Avoid breathing vapors, mist, or gas.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

2. Handling and Preparation:

  • All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[7]

  • Do not breathe in vapors, mist, or gas.[3][6]

  • Wash hands thoroughly after handling.[1][7]

  • Ensure all containers are properly labeled.[8]

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[4]

  • Collect the absorbed material and contaminated surfaces into a designated, sealable container for hazardous waste.[4][9]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the chemical to enter drains or waterways.[1][4]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6]

  • In case of skin contact: Wash off with soap and plenty of water.[6]

  • In case of eye contact: Flush eyes with water as a precaution.[6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the chemical, including unused product and contaminated materials, in a clearly labeled, compatible, and sealed hazardous waste container.[4]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[4] Disposal should be in accordance with all federal, state, and local regulations.[9] Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Actions A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B Ensure safety measures are in place C Weigh and handle this compound B->C Proceed with chemical handling D Conduct experiment C->D Use in experiment I Spill Occurs C->I Potential Hazard J Exposure Occurs C->J Potential Hazard E Segregate and collect all chemical waste D->E Post-experiment F Decontaminate workspace and equipment E->F G Properly label and store hazardous waste container F->G H Arrange for professional waste disposal G->H K Contain spill with inert absorbent I->K Immediate action L Administer First Aid J->L Immediate action M Collect spill waste for disposal K->M M->G Add to waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.